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2-(3-Methylbenzyl)piperazine

Cat. No.: B12598389
M. Wt: 190.28 g/mol
InChI Key: RBJVOJBOYPZNSW-UHFFFAOYSA-N
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Description

The Piperazine (B1678402) Heterocycle: A Foundational Scaffold in Chemical Synthesis

Historical Context and Chemical Significance

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and chemical synthesis. researchgate.net Its structural rigidity, coupled with the presence of two nitrogen atoms that can act as hydrogen bond acceptors and donors, provides a unique combination of properties. thieme-connect.combohrium.com This often leads to improved physicochemical characteristics in derivative compounds, such as enhanced water solubility and oral bioavailability. thieme-connect.combohrium.com Historically, piperazine derivatives were investigated for various therapeutic applications, including as potential antidepressants. researchgate.net The inherent versatility of the piperazine nucleus allows for extensive structural modifications, making it a privileged scaffold in the design of new bioactive molecules. bohrium.comnih.gov

Prevalence in Diverse Chemical Libraries and Molecular Architectures

The piperazine motif is the third most common nitrogen heterocycle found in drug discovery and is a key component in numerous FDA-approved drugs. bohrium.commdpi.comencyclopedia.pub Its prevalence is attributed to the favorable pharmacological and pharmacokinetic profiles it imparts to molecules. mdpi.comencyclopedia.pub The two nitrogen atoms allow for adjustments in the three-dimensional geometry of the molecule, a flexibility not as readily available with analogous six-membered heterocycles like morpholine (B109124) or piperidine (B6355638). mdpi.comencyclopedia.pub Despite its widespread use, the structural diversity of piperazine-containing compounds in medicinal chemistry has historically been concentrated on substitutions at the nitrogen atoms, with a smaller percentage featuring modifications on the carbon atoms of the ring. mdpi.comencyclopedia.pubnih.gov However, recent advances in synthetic methodologies, particularly in C-H functionalization, are expanding the accessible chemical space for this versatile scaffold. mdpi.com

Emergence of N-Benzylpiperazine Structures in Advanced Chemical Synthesis

Distinctive Structural Characteristics and Synthetic Utility

N-Benzylpiperazine and its derivatives are characterized by the presence of a benzyl (B1604629) group attached to one of the nitrogen atoms of the piperazine ring. nih.gov This structural feature imparts specific properties to the molecule. The benzyl group can influence the compound's interaction with biological targets and its metabolic stability. vulcanchem.com From a synthetic standpoint, N-benzylpiperazines serve as important intermediates. The synthesis of these compounds often involves the N-alkylation of piperazine with a corresponding benzyl halide, a well-established chemical transformation. vulcanchem.comeuropa.eu The presence of the benzyl group also offers a site for further chemical modification, allowing for the creation of diverse molecular architectures. For instance, the benzyl group can be substituted on the aromatic ring, leading to a wide array of derivatives with potentially different biological activities. ojp.gov

Overview of Research Trajectories for Substituted Benzylpiperazines

Research into substituted benzylpiperazines has followed several key trajectories. A significant area of investigation has been their synthesis and characterization for potential applications in medicinal chemistry. ojp.govnih.govacs.org Studies have focused on creating libraries of these compounds with various substituents on the benzyl ring to explore structure-activity relationships. ojp.gov For example, research has been conducted on benzylpiperazine derivatives as selective inhibitors of enzymes like histone deacetylase 6 (HDAC6), which are targets for neurodegenerative diseases. acs.org Another research avenue has been the investigation of their pharmacological profiles, particularly their interaction with central nervous system targets. nih.govnih.gov The development of new synthetic methods to access enantiomerically pure and structurally complex substituted piperazines, including those with benzyl groups, is also an active area of research, aiming to expand the diversity of available compounds for drug discovery. rsc.orgrsc.org

Research Focus: The Compound 2-(3-Methylbenzyl)piperazine

The specific compound, this compound, represents a particular iteration of the substituted benzylpiperazine scaffold. It is a derivative of benzylpiperazine and is noted to have effects on the central and autonomic nervous systems. medchemexpress.com The synthesis of related compounds, such as 1-(3-methylbenzyl)piperazine (B26557), is documented in the chemical literature. srce.hr The structural distinction of this compound lies in the attachment of the 3-methylbenzyl group to the carbon at the 2-position of the piperazine ring, rather than the more common N-substitution. This C-substitution introduces a higher degree of three-dimensional complexity. rsc.org The synthesis of such 2-substituted piperazines presents unique challenges and often requires specialized synthetic strategies, such as visible-light-promoted decarboxylative annulation protocols or methods starting from chiral amino acids. rsc.orgrsc.orgorganic-chemistry.orgacs.org Research into these types of C-substituted piperazines is driven by the need to explore new chemical space and generate novel molecular scaffolds for drug discovery. nih.govrsc.org

Rationale for Investigating Positional Isomers and Methylation Patterns

Similarly, the position of the benzyl group on the piperazine ring itself—whether it is attached at the N1 or C2 position—creates distinct isomers with potentially unique properties. While N1-substituted benzylpiperazines are common, C2-substituted analogues are less explored. This structural variation alters the molecule's shape, polarity, and the spatial orientation of its pharmacophoric features, which are critical for receptor interaction. The study of these isomers is crucial for developing a comprehensive structure-activity relationship (SAR) and for identifying candidates with improved therapeutic indices.

Delimitation of Research Scope for This Outline

This article focuses exclusively on the chemical compound this compound. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research dedicated to this particular positional isomer. The vast majority of studies on methylbenzylpiperazines concentrate on the N-substituted isomer, 1-(3-Methylbenzyl)piperazine. cymitquimica.comcaymanchem.comlookchem.com Therefore, while the synthesis and properties of the 1-substituted isomer are well-documented, there is no specific experimental data for this compound. This notable gap in the research landscape forms a central theme of this analysis, highlighting an unexplored area within the broader field of N-benzylpiperazine chemistry. The subsequent sections will, by necessity, draw upon general principles of piperazine chemistry and the known characteristics of closely related isomers to infer the potential properties and research avenues for the 2-substituted title compound.

Detailed Research Findings

Due to the absence of specific research on this compound, this section will discuss the known properties and synthesis of its close structural relatives to provide a comparative context.

Synthesis and Physicochemical Properties

The synthesis of N-substituted piperazines, such as 1-(3-methylbenzyl)piperazine, is typically achieved through the N-alkylation of piperazine. vulcanchem.com This commonly involves reacting piperazine with a benzyl halide, in this case, 3-methylbenzyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. vulcanchem.com

General Synthesis for 1-(3-Methylbenzyl)piperazine: A mixture of piperazine and 3-methylbenzyl chloride is heated in a suitable solvent, often with a base like potassium carbonate to scavenge the HCl byproduct. An excess of piperazine is frequently used to minimize the formation of the disubstituted product, 1,4-dibenzylpiperazine. europa.eu

For the hypothetical synthesis of This compound , a different strategy would be required, likely involving a multi-step process starting with a pre-functionalized piperazine or a cyclization reaction to form the piperazine ring with the benzyl group already in place at the carbon atom. The complexity of such a synthesis compared to the straightforward N-alkylation may contribute to the lack of research on this isomer.

The physicochemical properties of 1-(3-Methylbenzyl)piperazine are documented, with a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol . cymitquimica.comlookchem.com It is typically a liquid or pale yellow oil at room temperature. lookchem.com It is expected that this compound would share the same molecular formula and weight, but its physical properties, such as melting point, boiling point, and solubility, would likely differ due to the change in the substituent's position.

Pharmacological Profile

The pharmacological activity of benzylpiperazine derivatives is largely attributed to their interaction with monoamine neurotransmitter systems. 1-Benzylpiperazine (BZP) primarily acts as a releasing agent and reuptake inhibitor of dopamine (B1211576) and norepinephrine. Many of its analogues, including the various methylbenzylpiperazine isomers, are explored for their stimulant or psychoactive effects. srce.hr

The specific effects of the 1-(3-methylbenzyl)piperazine isomer have been noted in the context of designer drugs, where it is often found as a component of "party pills". caymanchem.com Its pharmacology is presumed to be similar to BZP, acting as a central nervous system stimulant.

The pharmacological profile of This compound remains uncharacterized. However, based on the principles of medicinal chemistry, moving the benzyl group from the nitrogen to the carbon at the 2-position would significantly alter the molecule's interaction with biological targets. This structural change could lead to a different receptor binding profile, potentially resulting in a completely different pharmacological activity, or it might modulate the potency and selectivity of the compound. The lack of data on the 2-substituted isomer represents a missed opportunity to fully understand the structure-activity relationships within this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B12598389 2-(3-Methylbenzyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2/c1-10-3-2-4-11(7-10)8-12-9-13-5-6-14-12/h2-4,7,12-14H,5-6,8-9H2,1H3

InChI Key

RBJVOJBOYPZNSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2CNCCN2

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Pathways for 2 3 Methylbenzyl Piperazine

Classical Approaches to Piperazine (B1678402) Ring Formation

Traditional methods for constructing the piperazine scaffold remain valuable for their simplicity and the use of readily available starting materials. These approaches primarily rely on nucleophilic substitution and reductive amination strategies.

Nucleophilic Substitution Reactions Involving Piperazine Precursors

Nucleophilic substitution provides a direct method for the formation of the piperazine ring by reacting suitable difunctionalized precursors.

A common approach to forming substituted piperazines involves the condensation of a diamine with a dihalide. In the context of 2-(3-methylbenzyl)piperazine, this could theoretically involve the reaction of a suitably substituted 1,2-diaminopropane (B80664) derivative with a dihaloethane. However, a more practical and widely used nucleophilic substitution method for introducing a benzyl (B1604629) group onto a pre-formed piperazine ring is the reaction of piperazine with a halogenated benzyl substrate, such as 3-methylbenzyl chloride or bromide. This reaction proceeds via an SN2 mechanism where the nitrogen atom of the piperazine acts as the nucleophile, displacing the halide from the benzylic carbon.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide often being employed.

Table 1: Representative Nucleophilic Substitution Reaction for N-Benzylation of Piperazine

ElectrophileNucleophileSolventBaseTemperature (°C)Yield (%)
Benzyl ChloridePiperazineEthanolNa2CO3Reflux~70-80
3-Methylbenzyl BromidePiperazineAcetonitrileK2CO380~75-85

Note: The yields are typical for N-benzylation reactions of piperazine and may vary for the specific synthesis of this compound.

A significant challenge in the direct benzylation of piperazine is the control of mono- versus disubstitution. Since piperazine has two secondary amine groups of similar reactivity, the initial monosubstituted product, 1-(3-methylbenzyl)piperazine (B26557), can react further with another molecule of the benzyl halide to form the disubstituted product, 1,4-bis(3-methylbenzyl)piperazine.

Several strategies can be employed to favor monosubstitution:

Use of a large excess of piperazine: By using a significant excess of the piperazine nucleophile, the probability of the electrophile (3-methylbenzyl halide) encountering an unreacted piperazine molecule is much higher than it encountering a monosubstituted piperazine molecule. The unreacted piperazine can be recovered and recycled.

Use of a protecting group: One of the nitrogen atoms of the piperazine ring can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This allows for the selective benzylation of the unprotected nitrogen. The protecting group can then be removed in a subsequent step to yield the monosubstituted product.

Protonation of piperazine: Utilizing piperazine monohydrochloride can reduce the nucleophilicity of one of the nitrogen atoms, thereby favoring monosubstitution.

Table 2: Strategies for Controlling Mono- vs. Disubstitution in N-Benzylation of Piperazine

StrategyKey PrincipleAdvantageDisadvantage
Excess PiperazineStatistical controlSimple, one-pot reactionRequires separation of excess reactant
Protecting GroupSelective reactionHigh selectivity for mono-productRequires additional protection/deprotection steps
MonoprotonationReduced nucleophilicityCost-effectiveMay require careful pH control

Reductive Amination Strategies in Piperazine Synthesis

Reductive amination offers a versatile method for the formation of C-N bonds and can be applied to the synthesis of substituted piperazines. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a plausible reductive amination strategy would involve the cyclization of a linear precursor containing both amine and carbonyl functionalities. For instance, the intramolecular reductive amination of an amino-aldehyde or amino-ketone can lead to the formation of the piperazine ring.

Alternatively, a more common application of reductive amination in this context is the synthesis of N-substituted piperazines. For example, reacting piperazine with 3-methylbenzaldehyde (B113406) in the presence of a reducing agent would yield 1-(3-methylbenzyl)piperazine. To synthesize the C-2 substituted isomer, a piperazine-2-one precursor could be utilized. Reductive amination of the ketone functionality at the 2-position of a suitably protected piperazine-2-one with a source of the 3-methylbenzyl group, followed by reduction of the amide, would lead to the desired product.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is also a widely used method.

Modern Catalytic and Stereoselective Syntheses of Substituted Piperazines

Contemporary synthetic methods often employ transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules like substituted piperazines.

Palladium-Catalyzed Cyclization Reactions for Piperazine Scaffolds

Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including the piperazine scaffold. Various palladium-catalyzed reactions, such as hydroamination and carboamination, can be utilized to form the C-N bonds of the piperazine ring with high control over stereochemistry.

A notable example is the palladium-catalyzed intramolecular hydroamination of aminoalkenes. This reaction involves the addition of an N-H bond across a C=C double bond, facilitated by a palladium catalyst. For the synthesis of a 2-substituted piperazine like this compound, a precursor containing both an amine and a suitably positioned alkene could be designed to undergo cyclization. The stereochemistry at the newly formed stereocenter can often be controlled by the use of chiral ligands on the palladium catalyst.

For instance, a highly diastereoselective intramolecular hydroamination has been developed for the synthesis of 2,6-disubstituted piperazines. This methodology utilizes hydroamination substrates prepared from the nucleophilic displacement of cyclic sulfamidates derived from amino acids. This approach allows for the synthesis of enantiopure piperazines with diverse substituents at the 2-position.

Table 3: Key Features of Palladium-Catalyzed Hydroamination for Piperazine Synthesis

FeatureDescription
CatalystTypically a palladium(II) complex
SubstrateAminoalkene
Key TransformationIntramolecular addition of N-H across a C=C bond
StereocontrolCan be achieved with chiral ligands, often favoring trans-disubstitution
AdvantagesHigh efficiency, good to excellent diastereoselectivity, modular synthesis

This modern approach provides a significant advancement over classical methods, particularly for the synthesis of chiral and highly functionalized piperazine derivatives.

Photocatalytic Approaches for N-Unprotected Piperazine Derivatives

Visible-light photoredox catalysis has provided novel and mild pathways for the synthesis of N-unprotected piperazine derivatives, which are valuable building blocks in medicinal chemistry.

A significant advancement in this area is the development of Silicon Amine Protocol (SLAP) reagents for the photocatalytic cross-coupling with aldehydes and ketones. researchgate.netclockss.org This blue light-promoted process offers a tin-free alternative to the previously used Tin Amine Protocol (SnAP) reagents. researchgate.netclockss.orgexlibrisgroup.com The reaction is tolerant of a wide array of functional groups, including heteroaromatic, aromatic, and aliphatic aldehydes, as well as structurally complex SLAP reagents. researchgate.netclockss.org This method facilitates the direct synthesis of substituted piperazines from readily available carbonyl compounds.

Photocatalytic methods can also achieve high levels of diastereoselectivity. For example, a visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines, a related class of N-heterocycles. nih.gov This approach, which involves an atom-economical 6-exo-trig cyclization, delivers products with three contiguous stereogenic centers with high diastereoselectivity. nih.gov Similar principles can be applied to achieve diastereoselective outcomes in photocatalytic piperazine synthesis, where the stereochemistry is controlled by the transition state of the radical cyclization step.

Stereoselective Construction of Chiral Piperazines

The synthesis of enantiomerically pure chiral piperazines is of paramount importance for the development of stereochemically defined drug candidates.

One effective strategy for the stereoselective construction of chiral piperazines involves the diastereoselective alkylation of a chiral piperazine precursor. A notable example is the use of an enantiospecific triflate alkylation as a key bond-forming step. researchgate.net This methodology has been successfully employed in the synthesis of the complete series of enantiopure 2,6-methylated piperazines. researchgate.net The strategy relies on the controlled introduction of a second stereocenter via alkylation of a chiral intermediate, where the stereochemistry is directed by the existing chiral center. For instance, (R)- and (S)-2,2,6-trimethylpiperazine have been prepared using this enantiospecific triflate alkylation as the principal reaction. researchgate.net This approach offers an efficient and general route to a variety of 2,6-disubstituted piperazines with readily controllable absolute stereochemistry. researchgate.net

Another approach utilizes the diastereoselective alkylation of a lactam derived from a chiral amino alcohol, such as (R)-(-)-phenylglycinol, to synthesize optically active 2,6-disubstituted piperazines. thieme-connect.com This method allows for the introduction of various substituents with high stereocontrol.

Table 2: Diastereoselective Alkylation for Chiral Piperazine Synthesis

Chiral Precursor Alkylating Agent Key Reaction Diastereoselectivity
Chiral Lactam from (R)-(-)-phenylglycinol Various Alkyl Halides Diastereoselective Alkylation High
N-protected 2-methylpiperazine Benzyl Bromide Diastereoselective Alkylation Complete
Chiral Piperazinone Allylic Carbonates Asymmetric Allylic Alkylation High

Data compiled from studies on stereoselective synthesis of chiral piperazines.

Intramolecular Mitsunobu Cyclization in Chiral Piperazine Synthesis

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry at a chiral alcohol center. nih.gov This reaction typically involves an alcohol, a nucleophile, a tertiary phosphine (B1218219) (like triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govnih.gov The initial reaction between the phosphine and the azodicarboxylate generates a key zwitterionic intermediate. beilstein-journals.org This intermediate then activates the alcohol, allowing it to be displaced by the nucleophile.

In the context of chiral piperazine synthesis, an intramolecular variant of the Mitsunobu reaction can be employed to form the heterocyclic ring. This strategy involves a precursor molecule that contains both an alcohol and a suitably protected amine (the nucleophile) positioned to facilitate a ring-closing reaction. For instance, a sulfonylamide group can be introduced into a molecule, which, after deprotection, reveals a primary or secondary amine that can act as the intramolecular nucleophile. nih.gov The cyclization is achieved by treating the amino alcohol precursor with Mitsunobu reagents, leading to the formation of the piperazine ring. nih.govnih.gov This approach is valuable for creating complex heterocyclic structures and has been utilized in the synthesis of various natural products and bioactive molecules. nih.govnih.gov

Reaction Component Role Common Examples
SubstrateContains both alcohol and nucleophilic amine functionalitiesN-protected amino alcohols
PhosphineActivates the azodicarboxylateTriphenylphosphine (PPh₃)
AzodicarboxylateForms the key reactive intermediate with the phosphineDEAD, DIAD
ProductCyclized heterocyclic compoundChiral piperazine derivative
Enantiospecific Alkylation Strategies

Enantiospecific alkylation provides a direct method for introducing substituents onto the carbon framework of the piperazine ring while controlling stereochemistry. Common strategies include the asymmetric lithiation of N-Boc protected piperazines and the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.govacs.org

One notable method involves the asymmetric lithiation of an N-Boc piperazine using sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand, such as (−)-sparteine or a (+)-sparteine surrogate. acs.org This process generates a configurationally stable α-lithiated intermediate, which can then be trapped by an electrophile to yield an α-substituted piperazine as a single stereoisomer. The success of this methodology can be highly dependent on the nature of the electrophile and any substituents on the distal nitrogen atom of the piperazine ring. acs.org

Another powerful technique is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperazin-2-ones. nih.govcaltech.edu In this approach, an N-protected piperazin-2-one (B30754) substrate is reacted with an allyl source in the presence of a chiral palladium catalyst. These catalysts are often derived from ligands like electron-deficient phosphinooxazolines (PHOX). This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu The resulting keto-piperazines can then be readily reduced to the corresponding chiral substituted piperazines. nih.gov This strategy is significant as it provides access to valuable α-tertiary piperazines, which are challenging to synthesize using other methods. nih.govcaltech.edu

Alkylation Strategy Key Reagents Intermediate Product
Asymmetric Lithiation–Trappings-BuLi, (−)-sparteine, ElectrophileChiral α-lithiated piperazineEnantiopure α-substituted piperazine acs.org
Asymmetric Allylic AlkylationPd catalyst, Chiral ligand (e.g., PHOX), Allyl sourcePiperazin-2-oneEnantioenriched α-tertiary piperazin-2-one nih.govcaltech.edu

Novel Synthetic Routes for Substituted Piperazines

Recent advancements in synthetic methodology have focused on creating diverse piperazine structures from simple, readily available starting materials, moving beyond traditional N-alkylation to introduce complexity at the carbon positions of the ring. nih.gov

Strategies Involving Primary Amines and Nitrosoalkenes

The first stage of this synthesis involves the sequential double Michael addition of nitrosoalkene precursors to a primary amine. mdpi.comnih.gov This reaction builds a key intermediate, a bis(oximinoalkyl)amine. By using two different nitrosoalkene synthons in a stepwise manner, unsymmetrically substituted dioximes can be prepared, which ultimately leads to asymmetrically substituted piperazines. mdpi.com

Following the formation of the dioxime intermediate, a stereoselective catalytic reductive cyclization is performed to yield the final piperazine product. mdpi.com This step typically employs catalytic hydrogenation, for example, with a palladium-on-carbon (Pd/C) catalyst. mdpi.com The reaction proceeds through the hydrogenolysis of both N-O bonds to give a diimine intermediate, which then cyclizes. mdpi.com Subsequent hydrogenation of the resulting C=N bonds affords the piperazine ring. A key feature of this method is its stereoselectivity; the process predominantly yields cis-isomers of 2,6-disubstituted piperazines. mdpi.com This stereochemical outcome is attributed to the addition of hydrogen from the less sterically hindered face of a dihydropyrazine (B8608421) intermediate. mdpi.com

Construction from 1,2-Diamines to 3-Substituted Piperazine-2-Acetic Acid Esters

An efficient synthetic route for producing 3-substituted piperazine-2-acetic acid esters begins with optically pure amino acids. mdpi.comresearchgate.netnih.gov This multi-step process transforms the amino acid into a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired piperazine structure. mdpi.comnih.gov

The synthesis starts with the conversion of a chiral amino acid into a β-ketoester via a Masamune condensation. mdpi.comresearchgate.net This intermediate then undergoes reductive amination and subsequent protection (e.g., with a nosyl group) to yield the crucial chiral 1,2-diamine. mdpi.com This diamine is the cornerstone for building the piperazine ring. The final piperazine core is constructed through an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure. mdpi.comnih.gov

This methodology has proven effective for synthesizing a variety of 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity. mdpi.comnih.gov A significant advantage of this route is its ability to produce 3-phenyl substituted-2-piperazine acetic acid esters, a class of compounds that has been difficult to access through other synthetic pathways. mdpi.comresearchgate.net The resulting 2,3-disubstituted piperazines are valuable scaffolds that can be further functionalized on either nitrogen atom for applications in parallel library synthesis and drug discovery. nih.gov

Starting Material Key Intermediate Key Reactions Final Product
Chiral Amino AcidsChiral 1,2-diamineMasamune Condensation, Reductive Amination, Annulation3-Substituted piperazine-2-acetic acid ester mdpi.comnih.gov

Solid-Phase Synthesis of Asymmetrical N,N'-Disubstituted Piperazines

Solid-phase synthesis offers a powerful and efficient methodology for the preparation of libraries of asymmetrically N,N'-disubstituted piperazines, including structures analogous to this compound. This approach immobilizes a piperazine precursor onto a solid support, allowing for sequential reactions and purifications with simplified workup procedures.

One effective strategy involves the use of a resin-bound intermediate from which various aryl piperazine and benzyl piperazine derivatives can be synthesized. oup.comresearchgate.net This method provides a versatile platform for creating a diverse range of compounds from a common starting point. The solid-phase approach is particularly advantageous for combinatorial chemistry, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. Peptidomimetics based on heterocyclic scaffolds like piperazine also benefit from solid-phase synthesis, which has become a powerful tool for their rapid development. mdpi.com

Table 1: Key Aspects of Solid-Phase Piperazine Synthesis

Feature Description Reference
Principle Immobilization of a piperazine intermediate on a solid support (resin) for sequential chemical modification. oup.com
Key Advantage Simplifies purification by allowing reagents and by-products to be washed away from the resin-bound product. oup.comresearchgate.net
Application Efficient for creating large libraries of asymmetrically substituted piperazines for drug discovery. oup.commdpi.com

| Example | Synthesis of various aryl and benzyl piperazine derivatives from a single resin-bound intermediate. | oup.comresearchgate.net |

Utilization of Aziridine (B145994) Derivatives as Piperazine Precursors

The use of aziridine derivatives represents a significant pathway for constructing the piperazine ring. Aziridines, being strained three-membered heterocycles, are valuable building blocks in organic synthesis. metu.edu.trmetu.edu.tr They can be transformed into a variety of biologically active compounds, including functionalized piperazines. metu.edu.trresearchgate.net

One synthetic route involves the dimerization of aziridines. For instance, reacting aziridines in the presence of a catalyst like magnesium bromide can yield piperazine analogs. gyanvihar.org While this can produce a mixture of diastereomers, using enantiomerically enriched aziridines allows for the synthesis of specific isomers. gyanvihar.org

Another sophisticated method involves a three-component, one-pot reaction. For example, 2-trifluoromethyl-N-nosylaziridine can react with primary amines and vinylsulfonium salts to conveniently produce trifluoromethyl-containing piperazines. thieme-connect.com This approach highlights the versatility of aziridines in creating complex and highly functionalized piperazine structures. Research has also focused on synthesizing novel aziridine-fused piperazine imines, which serve as precursors that can be converted into highly functionalized piperazine derivatives through reduction and nucleophilic ring-opening of the aziridine. metu.edu.trresearchgate.net

Table 2: Synthesis of Piperazines from Aziridine Precursors

Method Description Key Intermediates Outcome Reference
Aziridine Dimerization Reaction of two aziridine molecules, often catalyzed by a Lewis acid (e.g., MgBr₂). Aziridines 1:1 mixture of diastereomers or specific isomers if enantiopure aziridines are used. gyanvihar.org
Three-Component Reaction One-pot reaction of an aziridine, a primary amine, and a vinylsulfonium salt. 2-Trifluoromethyl-N-nosylaziridine Trifluoromethylated piperazines. thieme-connect.com

| Intramolecular Cyclization | Synthesis of chiral aryl aziridinyl ketones which are converted to aziridine-fused bicyclic imines. | Aziridine-fused piperazine imines | Highly functionalized, chiral 2,3,5-trisubstituted piperazine structures. | researchgate.net |

Derivatization and Functionalization Strategies Post-Synthesis

Once the core this compound structure is synthesized, it can be further modified to fine-tune its physicochemical and biological properties. These derivatization strategies can target either the piperazine ring or the benzyl moiety.

Introduction of Additional Functionalities on the Piperazine Ring

The piperazine ring, with its two nitrogen atoms, is a prime site for functionalization. The secondary amine (N-H) of a monosubstituted piperazine like this compound is nucleophilic and can readily react with a variety of electrophiles.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. researchgate.net

Arylation: Coupling with aryl halides, often through transition-metal-catalyzed reactions like the Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups. nih.gov

C-H Functionalization: Advanced methods now allow for the direct functionalization of the C-H bonds adjacent to the nitrogen atoms, enabling the introduction of aryl or vinyl groups through photoredox catalysis. encyclopedia.pubmdpi.com

These modifications are crucial in drug discovery for optimizing a molecule's pharmacokinetic profile, such as solubility and bioavailability, and for establishing key interactions with biological targets. encyclopedia.pubnih.gov For example, introducing an acyl piperazine moiety at specific positions in natural product derivatives has been shown to significantly improve their antitumor bioactivities. nih.gov

Modifications of the Benzyl Moiety

The benzyl group of this compound also offers opportunities for structural modification. While the existing methyl group provides a point of distinction, further functionalization can be achieved.

Strategies for modifying the aromatic ring include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can introduce new substituents onto the benzene (B151609) ring. The positions of these substitutions are directed by the existing methyl and piperazinylmethyl groups.

Modification of Existing Substituents: The methyl group itself can be a handle for further reactions. For instance, it can be halogenated (e.g., benzylic bromination) and then subjected to nucleophilic substitution to introduce a wide array of functional groups.

The synthesis of N,N'-disubstituted piperazines containing various substituents on the benzyl ring, such as trifluoromethyl groups, has been explored to create designer drug analogs. researchgate.net These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. nih.gov For instance, in some chalcone-piperazine hybrids, the substitution of halogen atoms, particularly fluorine, on the benzene ring has a substantial impact on anti-tumor activity. nih.gov

Structure Activity Relationship Sar and Molecular Design Considerations for 2 3 Methylbenzyl Piperazine

Fundamental SAR Principles for Piperazine-Containing Compounds

The biological activity of piperazine (B1678402) derivatives is profoundly influenced by the nature and position of substituents on both the piperazine ring and its appended moieties. Understanding these principles is crucial for the rational design of novel compounds based on the 2-(3-Methylbenzyl)piperazine core.

Impact of Substituents at Piperazine Nitrogen Positions (N-1 and N-4)

The basicity of the piperazine nitrogens is a key factor. Generally, one nitrogen atom engages in a crucial interaction with the target protein, often forming a salt bridge or hydrogen bond with acidic residues. The other nitrogen is frequently used to attach larger substituents that can occupy hydrophobic pockets or form additional interactions.

N-1 Position : In the context of this compound, the N-1 nitrogen is unsubstituted in the parent molecule. This primary amine can act as a hydrogen bond donor and acceptor, and its basicity is a critical determinant of its interaction with biological targets. Alkylation or acylation at this position can modulate basicity and introduce groups that can probe different regions of a binding site.

Research on various piperazine-containing compounds has demonstrated that the nature of the substituent at the nitrogen atoms can dictate the compound's activity. For instance, in a series of N-substituted piperazines acting as amine reuptake inhibitors, the specific groups attached to the nitrogen were critical for potency and selectivity.

Table 1: Influence of N-1 and N-4 Substituents on Piperazine Activity

PositionType of SubstituentGeneral Impact on ActivityRationale
N-1 Small Alkyl GroupsCan increase lipophilicity and steric bulk, potentially enhancing binding in hydrophobic pockets.Modulates the balance between hydrophilic and hydrophobic interactions.
N-1 Aromatic/Heteroaromatic RingsCan introduce π-π stacking or other specific interactions with the target.Often leads to increased potency and can influence selectivity.
N-1 Hydrogen Bond Donors/AcceptorsCan form specific hydrogen bonds with the target receptor, increasing affinity.Crucial for anchoring the molecule in the binding site.
N-4 (as part of the benzyl (B1604629) group)Modifications to the linker between the piperazine and benzyl group can alter flexibility and orientation.Affects the positioning of the benzyl ring within the binding pocket.

Influence of Substitution Patterns on the Benzyl Ring (e.g., ortho, meta, para methyl groups)

The substitution pattern on the benzyl ring of this compound is a critical determinant of its biological activity. The position of the methyl group—ortho, meta, or para—can significantly alter the molecule's shape, electronic distribution, and how it interacts with its biological target.

The meta position of the methyl group in the parent compound places it in a specific spatial orientation that can be crucial for fitting into a binding pocket. Changing the position to ortho or para would present a different molecular profile to the target.

Ortho Substitution : An ortho-methyl group would introduce steric hindrance closer to the piperazine ring. This could force a conformational change in the molecule or prevent it from binding altogether if the binding pocket is narrow in that region. However, in some cases, this steric clash can lead to a more favorable, rigid conformation that enhances activity.

Meta Substitution : The meta position, as seen in this compound, offers a balance. The methyl group is sufficiently distant from the piperazine core to avoid significant steric hindrance with the linker, yet it provides a specific hydrophobic contact point.

Para Substitution : A para-methyl group would extend the molecule's hydrophobic surface in a different direction. This could be beneficial if the binding pocket has a corresponding hydrophobic region at that position.

Studies on related benzylpiperazine derivatives have shown that the position of substituents on the aromatic ring is critical for activity. For example, in a series of mono-substituted 4-phenylpiperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their in vivo effects.

Table 2: Comparative Effects of Methyl Group Position on the Benzyl Ring

PositionPotential Steric ImpactPotential Electronic ImpactLikely Influence on Binding
Ortho High steric hindrance near the piperazine linker. May restrict bond rotation.Minimal impact on overall ring electronics.Could either block binding or lock the molecule in an active conformation.
Meta Moderate steric influence, directs substitution away from the linker.Inductive electron-donating effect.Provides a specific hydrophobic interaction point without major steric clashes.
Para Low steric hindrance relative to the linker.Inductive electron-donating effect, may influence electronics at the benzylic position.Extends hydrophobic surface, potentially interacting with a distal hydrophobic pocket.

Steric and Electronic Effects of Substituents on Molecular Interactions

The interplay of steric and electronic effects of substituents on both the piperazine and benzyl rings governs the molecule's interaction with its biological target.

Steric Effects : The size and shape of substituents (steric bulk) dictate how well the molecule can fit into its binding site. Bulky groups can either enhance binding by filling a large hydrophobic pocket or diminish activity by causing steric clashes with the protein. For instance, increasing the size of a substituent on the piperazine ring can lead to increased anticancer activity up to a certain point, after which larger groups may decrease activity.

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents alters the electronic distribution of the molecule. This can affect the pKa of the piperazine nitrogens, influencing their ability to be protonated at physiological pH and to form ionic bonds. On the benzyl ring, electronic effects can modulate the strength of π-π stacking or cation-π interactions. Electron-donating groups like the methyl group in this compound can increase the electron density of the aromatic ring, potentially enhancing cation-π interactions.

Quantitative structure-activity relationship (QSAR) studies on piperazine derivatives often utilize parameters that describe these steric (e.g., Taft's Es, Sterimol parameters) and electronic (e.g., Hammett constants) properties to build predictive models of biological activity.

Strategic Modification of the this compound Core

Building upon the fundamental SAR principles, strategic modifications to the this compound core can be envisioned to enhance its desired properties.

Exploration of Isosteric Replacements for Enhanced Interactions

Isosteric replacement, the substitution of one atom or group of atoms with another that has similar size, shape, and electronic properties, is a powerful tool in drug design. This strategy can be applied to both the piperazine and benzyl moieties of the core structure.

Piperazine Ring Isosteres : The piperazine ring itself can be replaced with other cyclic diamines or related structures to alter conformational flexibility and basicity. For example, homopiperazine (B121016) (a seven-membered ring) could be explored to change the distance and orientation of the nitrogen atoms and the benzyl group.

Benzyl Group Isosteres : The benzyl group can be replaced with other aromatic or heteroaromatic systems to explore different electronic and hydrogen-bonding properties. For instance, replacing the phenyl ring with a pyridine (B92270) ring would introduce a nitrogen atom, which could act as a hydrogen bond acceptor. Non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane could also serve as phenyl isosteres to improve physicochemical properties such as solubility and metabolic stability.

Table 3: Potential Isosteric Replacements for the this compound Scaffold

Original MoietyIsosteric ReplacementPotential Advantage
Piperazine HomopiperazineIncreased flexibility and altered nitrogen spacing.
Piperazine Constrained diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane)Reduced conformational flexibility, potentially locking in an active conformation.
Benzyl Ring Pyridyl RingIntroduces a hydrogen bond acceptor, alters electronic properties.
Benzyl Ring Thienyl RingDifferent aromatic character and potential for specific interactions.
Benzyl Ring Bicyclo[1.1.1]pentaneActs as a non-aromatic, rigid scaffold; can improve metabolic stability and solubility.

Introduction of Polar and Non-Polar Substituents on Aromatic and Aliphatic Moieties

On the Benzyl Ring :

Polar Substituents : Adding polar groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), or small amide groups can introduce new hydrogen bonding opportunities with the target. For example, studies on benzylpiperazine metabolites have shown that hydroxylation of the benzyl ring occurs in vivo, suggesting that these positions are accessible and could be targeted for modification.

Non-Polar Substituents : Adding further non-polar groups, such as larger alkyl chains or halogens, can enhance hydrophobic interactions. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction.

On the Piperazine Ring :

Polar Substituents : While less common on the carbon atoms of the piperazine ring, the introduction of small polar groups could influence solubility and interactions with the solvent-exposed surface of a binding site.

Non-Polar Substituents : Alkyl substitutions on the carbon atoms of the piperazine ring would increase lipophilicity and could provide additional hydrophobic contacts if the binding pocket accommodates them.

In general, the introduction of apolar moieties on piperazine-containing compounds tends to be favorable for certain biological activities, while the addition of more polar substituents can sometimes lead to a decrease in potency if they disrupt key hydrophobic interactions.

Chirality and Stereochemical Aspects in SAR

The presence of a stereocenter at the C2 position of the piperazine ring in this compound introduces the element of chirality, a critical factor in its structure-activity relationship (SAR). The differential pharmacological effects of enantiomers are a well-established phenomenon, arising from the distinct three-dimensional arrangements of atoms that lead to varied interactions with chiral biological targets such as receptors and enzymes.

For 2-substituted piperazine derivatives, the orientation of the substituent at the chiral center can significantly influence binding affinity and efficacy. Although specific studies on the enantiomers of this compound are not extensively documented in publicly available literature, general principles derived from related chiral piperazines can be applied. For instance, in other chiral bioactive molecules, one enantiomer frequently exhibits significantly higher potency than the other, or the two enantiomers may even have qualitatively different pharmacological effects.

The synthesis of enantiomerically pure forms of this compound is crucial for elucidating these stereochemical SAR aspects. Methods for achieving this include asymmetric synthesis, where the chiral center is created stereoselectively, or the resolution of a racemic mixture. The latter can be accomplished through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent. Without the separation and individual biological evaluation of the (R)- and (S)-enantiomers, the true pharmacological profile of this compound remains a composite of the activities of both stereoisomers.

Rational Design of Analogs based on SAR Hypotheses

The rational design of analogs of this compound is guided by hypotheses derived from its SAR. These hypotheses aim to optimize the compound's pharmacological properties by systematically modifying its chemical structure.

Design of Scaffold Variations and Hybrid Motifs

One approach to analog design is the exploration of scaffold variations and the creation of hybrid motifs. This involves altering the core piperazine structure or combining it with other pharmacologically relevant moieties to enhance activity, improve selectivity, or modify pharmacokinetic properties.

Scaffold Variations: Modifications to the piperazine ring itself can have a profound impact on the molecule's properties. For instance, conformational restriction of the piperazine ring through the introduction of bicyclic systems can lock the molecule into a more bioactive conformation, potentially increasing affinity for its biological target.

Hybrid Motifs: The concept of creating hybrid molecules involves incorporating pharmacophores from different classes of bioactive compounds. For this compound, this could entail linking the piperazine moiety to other chemical scaffolds known to interact with a particular target. This strategy aims to leverage the favorable binding interactions of both components to create a more potent and selective ligand.

A hypothetical exploration of scaffold variations and their impact on a generic receptor binding affinity is presented in the table below.

Compound IDScaffold VariationRationaleHypothetical Binding Affinity (Ki, nM)
Parent This compoundBaseline compound50
Analog-A HomopiperazineRing expansion to alter conformation and vector of substituents.75
Analog-B Constrained bicyclic piperazineReduce conformational flexibility to favor a bioactive conformation.25
Analog-C Piperidine (B6355638)Removal of one nitrogen to probe its importance in binding.150
Analog-D Morpholine (B109124)Introduction of an oxygen heteroatom to alter polarity and H-bonding.200

Note: The data in this table is hypothetical and for illustrative purposes only.

Leveraging Computational Insights for Targeted Analog Synthesis

Computational chemistry offers powerful tools to guide the rational design of this compound analogs. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the ligand-target interactions at a molecular level.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs within the active site of a target protein. These predictions can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. This information can then be used to design new analogs with improved binding affinity. For example, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, analogs with appropriately placed lipophilic substituents can be designed to fill this pocket and enhance potency.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for a set of this compound analogs, it is possible to predict the activity of novel, yet-to-be-synthesized compounds. This allows for the prioritization of synthetic efforts towards analogs that are predicted to be most potent.

The following table illustrates hypothetical data from a QSAR study, showing the correlation between physicochemical properties and biological activity.

Compound IDLogPPolar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsHypothetical IC50 (µM)
Parent 3.115.3222.5
Analog-E 3.515.3221.8
Analog-F 2.824.5235.2
Analog-G 3.215.3128.1
Analog-H 4.015.3220.9

Note: The data in this table is hypothetical and for illustrative purposes only.

By integrating these computational approaches, the design of targeted analogs of this compound can be significantly accelerated, leading to a more efficient discovery of compounds with optimized pharmacological profiles.

Computational Chemistry and Molecular Modeling Investigations of 2 3 Methylbenzyl Piperazine

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. irjweb.com For 2-(3-Methylbenzyl)piperazine, calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netbohrium.comimist.ma Such studies provide fundamental insights into the molecule's behavior at the quantum level.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. imist.ma For this compound, this involves finding the conformation with the lowest potential energy. The flexibility of the molecule arises from the rotational freedom around the single bonds connecting the benzyl (B1604629) group to the piperazine (B1678402) ring and the inherent conformational possibilities of the piperazine ring itself, which typically adopts a chair conformation.

Conformational analysis identifies various stable isomers (conformers) and the energy barriers between them. The global minimum is the most stable conformer and is used for subsequent calculations of molecular properties. The optimization process yields precise geometric parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond/Angle Value (Å or °)
Bond Length C-C (aromatic) ~1.39 Å
C-N (piperazine) ~1.46 Å
C-H (methyl) ~1.09 Å
N-H (piperazine) ~1.01 Å
Bond Angle C-N-C (piperazine) ~110°
C-C-C (aromatic) ~120°

| Dihedral Angle | C-C-N-C | Defines the orientation of the benzyl group relative to the piperazine ring. |

Note: These values are representative and derived from general principles of DFT calculations on similar heterocyclic compounds.

Following geometry optimization, a range of electronic and quantum chemical parameters can be calculated to describe the molecule's reactivity, stability, and electronic characteristics. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. irjweb.commdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com In molecules like this compound, the HOMO is often localized on the electron-rich piperazine ring, while the LUMO may be distributed across the benzyl moiety. mdpi.com

Table 2: Calculated Frontier Orbital Energies (Illustrative)

Parameter Value (eV)
EHOMO -5.85 eV
ELUMO -0.95 eV

| HOMO-LUMO Gap (ΔE) | 4.90 eV |

Note: Values are illustrative, based on typical DFT results for piperazine derivatives. mdpi.com

Based on Koopmans' theorem, the energy of the HOMO and LUMO can be used to approximate the ionization energy (I) and electron affinity (A) of a molecule. researchgate.netmdpi.com

Ionization Energy (I) is the energy required to remove an electron from a molecule and is approximated by the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A) is the energy released when an electron is added to a molecule and is approximated by the negative of the LUMO energy (A ≈ -ELUMO).

These parameters are fundamental in understanding the molecule's tendency to undergo oxidation or reduction.

Table 3: Calculated Ionization Energy and Electron Affinity (Illustrative)

Parameter Formula Value (eV)
Ionization Energy (I) -EHOMO 5.85 eV

Note: Calculated from the illustrative HOMO and LUMO energies in Table 2. mdpi.com

Global reactivity descriptors, such as electronegativity, hardness, and softness, are derived from the ionization energy and electron affinity. researchgate.netmdpi.com

Absolute Electronegativity (χ) measures the ability of a molecule to attract electrons (χ = (I+A)/2).

Absolute Hardness (η) quantifies the resistance of a molecule to change its electron distribution (η = (I-A)/2). Molecules with a large HOMO-LUMO gap are considered "hard." mdpi.com

Absolute Softness (S) is the reciprocal of hardness (S = 1/2η) and indicates a molecule's polarizability. "Soft" molecules are more reactive. mdpi.com

Table 4: Calculated Global Reactivity Descriptors (Illustrative)

Parameter Formula Value (eV)
Absolute Electronegativity (χ) (I+A)/2 3.40 eV
Absolute Hardness (η) (I-A)/2 2.45 eV

Note: Calculated from the illustrative values in Table 3. mdpi.commdpi.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, negative potential regions (typically colored red) would be concentrated around the nitrogen atoms, indicating their nucleophilic character. Positive potential regions (blue) would be found near the hydrogen atoms, particularly the N-H proton of the piperazine ring, highlighting their electrophilic character. researchgate.netresearchgate.net

Table 5: Calculated Dipole Moment (Illustrative)

Parameter Value (Debye)

Note: This value is a plausible estimate for a molecule of this structure and polarity.

Reactivity Analysis: Fukui Functions and Local Softness Indices for Electrophilic/Nucleophilic Sites

Density Functional Theory (DFT) stands as a powerful quantum mechanical method to probe the chemical reactivity of molecules. Within the framework of conceptual DFT, Fukui functions and local softness indices are critical descriptors that help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net

The Fukui function, f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. Condensed Fukui functions simplify this by attributing these changes to individual atomic sites. The functions are defined as follows:

For nucleophilic attack (f+) : Describes the propensity of an atomic site to accept an electron.

For electrophilic attack (f-) : Indicates the propensity of an atomic site to donate an electron.

For radical attack (f⁰) : Represents the average of f+ and f-.

Local softness (s(r)) is related to the Fukui function and the global softness (S) of the molecule (s(r) = f(r)S). A higher value of the condensed Fukui function or local softness on an atom indicates a higher reactivity of that site. researchgate.net

For a molecule like this compound, DFT calculations would be employed to determine these reactivity indices. It is anticipated that the nitrogen atoms of the piperazine ring would be the primary sites for electrophilic attack due to the presence of lone pairs of electrons. Specifically, the N-4 nitrogen, being a secondary amine, is generally more nucleophilic than the N-1 nitrogen, which is attached to the benzyl group. The aromatic ring, with its electron-rich π-system, would also exhibit sites susceptible to electrophilic attack, with the exact positions influenced by the activating effect of the methyl group. Conversely, the hydrogen atoms attached to the nitrogen atoms would be the most probable sites for nucleophilic attack.

A hypothetical reactivity analysis for the key atoms of this compound is presented in the table below, based on general principles of electronic effects in similar molecules. The sites with the highest Fukui function values would be predicted as the most reactive.

Atomic SitePredicted f+ (Nucleophilic Attack)Predicted f- (Electrophilic Attack)Predicted f⁰ (Radical Attack)Predicted Local Softness (s-)
N1 (piperazine)LowHighModerateHigh
N4 (piperazine)LowVery HighHighVery High
C (aromatic ring)LowModerateLowModerate
C (methyl group)LowLowLowLow

Vibrational Spectra Prediction and Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations, particularly using DFT methods like B3LYP, can predict these vibrational frequencies with a high degree of accuracy. ultraphysicalsciences.org Such analyses are crucial for the structural elucidation and characterization of newly synthesized compounds.

A computational vibrational analysis of 1-benzylpiperazine, a structurally similar compound, was performed using the B3LYP/6-31G* level of theory. ultraphysicalsciences.org The calculated wavenumbers were found to be in good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational bands. ultraphysicalsciences.org

For this compound, a similar computational approach would yield a predicted vibrational spectrum. Key vibrational modes would include:

N-H Stretching : The piperazine ring's N-H group would exhibit a characteristic stretching vibration, typically observed in the 3300-3500 cm⁻¹ region. ultraphysicalsciences.org

C-H Stretching : Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and the benzyl methylene (B1212753) group would appear in the 2800-3000 cm⁻¹ range. ultraphysicalsciences.org

C=C Stretching : The aromatic ring will show characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

CH₂ Vibrations : The methylene groups in the piperazine ring and the benzyl linker will have scissoring, wagging, twisting, and rocking modes across the fingerprint region. ultraphysicalsciences.org

C-N Stretching : These vibrations, crucial for the piperazine and benzylamine (B48309) fragments, typically occur in the 1000-1350 cm⁻¹ range.

The table below presents a selection of predicted vibrational frequencies for 1-benzylpiperazine, which serve as a reliable reference for interpreting the spectrum of this compound.

Vibrational ModePredicted Wavenumber (cm⁻¹) for 1-Benzylpiperazine ultraphysicalsciences.orgExpected Region for this compound
N-H Stretch34443300-3500
Aromatic C-H Stretch3065-30303000-3100
Aliphatic C-H Stretch2989-27882800-3000
C=C Stretch (Aromatic)1605, 1585, 14951450-1600
CH₂ Wagging1372-13281300-1400
CH₂ Twisting1146-10771050-1200

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent or biological macromolecules. mdpi.com

Simulations of Molecular Interactions with Biological Macromolecules (e.g., protein binding)

Understanding how a small molecule interacts with a biological target, such as a protein receptor or enzyme, is fundamental to drug design. MD simulations are a powerful tool for studying the dynamics of protein-ligand complexes. ugent.be These simulations can reveal the stability of the binding pose predicted by molecular docking, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and estimate the binding free energy. mdpi.com

An MD simulation of a this compound-protein complex would typically involve placing the docked complex in a simulated physiological environment (a box of water with ions). The simulation would then be run for a sufficient time (nanoseconds to microseconds) to observe the behavior of the complex. Analysis of the simulation can provide information on:

Binding Stability : The RMSD of the ligand within the binding site can indicate the stability of the binding mode.

Key Interactions : The formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and protein residues can be monitored throughout the simulation.

Conformational Changes : The simulation can reveal if the binding of the ligand induces any conformational changes in the protein, which can be important for its function.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates.

Prediction of Ligand-Receptor Binding Modes

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and predicting how the molecule binds to them. The process involves preparing the 3D structures of both the ligand and the receptor and then using a docking algorithm to sample a large number of possible binding poses, which are then scored based on their predicted binding affinity.

Piperazine derivatives are known to interact with a variety of receptors, including serotonergic, dopaminergic, and sigma receptors. researchgate.netijrrjournal.com Docking studies of this compound into the binding sites of these receptors could reveal plausible binding modes. The key interactions would likely involve:

Hydrogen Bonding : The N-H group of the piperazine ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.

Hydrophobic Interactions : The benzyl group and its methyl substituent can form hydrophobic interactions with nonpolar residues in the binding pocket.

Cation-π Interactions : The protonated piperazine ring can engage in cation-π interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine.

The results of docking studies are typically presented as a binding score (e.g., in kcal/mol) and a visual representation of the predicted binding pose. The table below illustrates hypothetical docking results of this compound against several common receptor types, based on the known pharmacology of related benzylpiperazine compounds. researchgate.net

Receptor TargetHypothetical Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Potential Interactions
Serotonin (B10506) Receptor (e.g., 5-HT₂A)-8.5Asp, Ser, PheHydrogen Bond, Cation-π
Dopamine (B1211576) Receptor (e.g., D₂)-7.9Asp, Val, PheHydrogen Bond, Hydrophobic
Sigma-1 Receptor-9.1Asp, Tyr, TrpHydrogen Bond, Cation-π, Hydrophobic

Estimation of Binding Affinities and Free Binding Energies

The prediction of binding affinity is a cornerstone of computational drug design, providing a quantitative measure of the interaction strength between a ligand and its target receptor. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently employed to calculate the binding free energy of a ligand to a protein. semanticscholar.org These calculations are often performed following molecular docking simulations to refine the binding poses and provide a more accurate estimation of binding affinity. semanticscholar.org

For piperazine derivatives, computational studies have been instrumental in estimating their binding affinities to various receptors. For instance, in studies of phenylpiperazine derivatives of 1,2-benzothiazine, molecular docking and binding free energy calculations were used to assess their interaction with DNA and topoisomerase IIα, crucial targets in cancer chemotherapy. mdpi.com The calculated binding free energies (ΔGbinding) for these compounds indicated their potential to bind strongly to these targets, with one derivative, BS230, showing a particularly strong binding energy of -63.2 kJ/mol to DNA. mdpi.com

While specific binding free energy calculations for this compound are not extensively documented in publicly available literature, the methodologies are well-established. Such a study would involve docking the compound into the binding site of a relevant target, such as serotonin or dopamine receptors, followed by molecular dynamics simulations and binding free energy calculations to estimate its affinity. researchgate.net The results would typically be presented in units of kcal/mol or kJ/mol.

Table 1: Illustrative Binding Free Energy Data for Phenylpiperazine Derivatives Targeting DNA and Topoisomerase IIα

CompoundTargetBinding Free Energy (ΔGbinding, kJ/mol)
BS130DNA-58.5
BS230DNA-63.2
BS130Topoisomerase IIα-75.1
BS230Topoisomerase IIα-78.3
DoxorubicinTopoisomerase IIα-45.8

Note: This table is illustrative and based on data for phenylpiperazine derivatives of 1,2-benzothiazine from a study by Manasa et al. It demonstrates the type of data generated from binding free energy calculations. mdpi.com

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic contacts)

Understanding the specific non-covalent interactions between a ligand and its receptor is fundamental to explaining its binding affinity and selectivity. Molecular docking and molecular dynamics simulations are the primary computational tools used to visualize and analyze these interactions at an atomic level.

For the broader class of piperazine derivatives, these studies have revealed common interaction patterns. The nitrogen atoms of the piperazine ring are frequently involved in crucial interactions. mdpi.com For example, molecular modeling studies on benzylpiperazine have identified potentially favorable hydrogen bond interactions involving the piperazine nitrogens. mdpi.com In the context of sigma-1 (S1R) receptor ligands, docking studies of piperidine (B6355638)/piperazine-based compounds showed that the piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of glutamate (B1630785) (Glu172) and aspartate (Asp126) residues. nih.gov Furthermore, high-affinity ligands often establish hydrogen bonds with the side chain of specific amino acids like Glu172. nih.gov

Hydrophobic interactions also play a significant role. The benzyl group of benzylpiperazine derivatives can engage in π-π stacking or hydrophobic contacts with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket. For instance, a π-cation interaction between the ionized nitrogen atom of the piperazine ring and a phenylalanine residue (Phe107) has been observed in studies of S1R ligands. nih.gov In the case of this compound, the methyl group on the benzyl ring would likely contribute to these hydrophobic interactions, potentially influencing its binding orientation and affinity.

A detailed computational analysis for this compound would map out these specific interactions, identifying key amino acid residues that form hydrogen bonds, salt bridges, and hydrophobic contacts, thereby providing a structural basis for its pharmacological activity.

Table 2: Common Intermolecular Interactions for Piperazine Derivatives

Interaction TypeLigand MoietyReceptor Residues (Examples)
Hydrogen BondingPiperazine NitrogensGlutamate, Aspartate, Serine
Salt Bridge/IonicProtonated Piperazine NitrogenAspartate, Glutamate
Hydrophobic ContactsBenzyl Ring, Alkyl SubstituentsLeucine, Valine, Isoleucine
π-π StackingBenzyl RingPhenylalanine, Tyrosine, Tryptophan
π-CationProtonated Piperazine NitrogenPhenylalanine, Tyrosine

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their observed biological activities. researchgate.net These models, once validated, can be used to predict the activity of new, unsynthesized compounds. nih.gov Various statistical methods are employed to build these models, including Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net The selection of appropriate descriptors is a critical step in developing a meaningful QSAR model.

Commonly used descriptors in QSAR studies of piperazine derivatives include:

Physicochemical properties: Such as LogP (lipophilicity), molecular weight, and molar refractivity.

Electronic properties: Including dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy. researchgate.net

Topological and geometrical descriptors: These describe the connectivity and 3D shape of the molecule.

The correlation of these descriptors with biological activity provides insights into the structural requirements for a compound to be active. For example, a positive correlation with LogP might suggest that increased lipophilicity enhances activity, possibly by improving membrane permeability. Conversely, specific electronic properties might be crucial for receptor binding. In the study of benzothiazoles derived from substituted piperazines, descriptors such as the heat of formation and total energy were calculated using semi-empirical and density functional theory methods to build QSAR models. researchgate.net The analysis of such descriptors for this compound and its analogs would reveal which molecular features are most influential for their biological effects.

In Silico Prediction of Biotransformation and Pharmacokinetic Profiles (Mechanistic Aspects)

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process.

The metabolism of xenobiotics is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. pensoft.netnih.gov In silico tools can predict which CYP isoforms are likely to metabolize a compound and identify the specific atoms or bonds (Sites of Metabolism, SOMs) that are most susceptible to modification. mdpi.com

For benzylpiperazine (BZP), the parent compound of this compound, in silico and in vitro studies have shown that its metabolism involves several CYP isoforms, with CYP2D6, CYP1A2, and CYP3A4 being the major contributors. researchgate.neteuropa.eu The primary metabolic pathways identified for BZP are:

Aromatic hydroxylation: The addition of a hydroxyl group to the benzyl ring, leading to metabolites such as 3-hydroxy-BZP and 4-hydroxy-BZP. europa.eunih.gov

Degradation of the piperazine ring: This can lead to the formation of metabolites like N-benzylethylenediamine. mdma.ch

N-dealkylation: Cleavage of the benzyl group.

Based on the known metabolism of BZP, it can be predicted that this compound would undergo similar biotransformations. The susceptible sites for metabolism would likely include:

The benzyl ring: Aromatic hydroxylation could occur at positions ortho or para to the methylene bridge.

The methyl group: Oxidation of the methyl group on the benzyl ring to a hydroxymethyl group, followed by further oxidation to a carboxylic acid, is a plausible metabolic pathway.

The piperazine ring: N-dealkylation and ring opening are also possible metabolic routes.

These predictions can be refined using various in silico platforms that model the interactions of the compound with the active sites of different CYP450 enzymes. nih.govmdpi.com

Table 3: Predicted Metabolic Pathways for this compound

Metabolic ReactionPredicted MetaboliteKey Enzymes
Aromatic HydroxylationHydroxylated this compoundCYP2D6, CYP1A2, CYP3A4
Methyl Group Oxidation2-(3-(Hydroxymethyl)benzyl)piperazineCYP450 isoforms
Piperazine Ring DegradationN-(3-methylbenzyl)ethylenediamineCYP450 isoforms
N-dealkylation3-Methylbenzylamine and PiperazineCYP450 isoforms

Assessment of Theoretical Blood-Brain Barrier Permeability (computational models)

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. While direct experimental data on the BBB permeability of this compound are not extensively documented in publicly available literature, computational models provide a valuable preliminary assessment. These in silico methods predict the likelihood of a molecule crossing the BBB based on its physicochemical properties.

Physicochemical Properties and Predictive Models

The theoretical BBB permeability of a compound is primarily estimated by analyzing key molecular descriptors that influence its ability to passively diffuse across the lipid-rich endothelial cells of the BBB. These descriptors include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors.

Various computational models, ranging from simple rule-based systems to complex machine learning algorithms, utilize these properties to forecast BBB penetration. One of the most foundational and widely used sets of guidelines is Lipinski's Rule of Five, which has been adapted to create more stringent criteria for CNS-active drugs. These rules establish thresholds for key physicochemical properties that are generally met by compounds known to be orally bioavailable and CNS-penetrant.

Analysis of this compound

To assess the theoretical BBB permeability of this compound, its calculated physicochemical properties can be evaluated against established CNS drug-likeness criteria.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight190.29 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds2PubChem
Topological Polar Surface Area (TPSA)28.2 ŲPubChem

Note: The values presented in this table are computationally predicted and may vary slightly between different calculation software.

Table 2: Comparison with Computational BBB Permeability Rules

ParameterGuideline for CNS PermeabilityThis compound ValueCompliance
Molecular Weight< 400-500 Da190.29 g/mol Yes
Lipophilicity (logP)< 51.8Yes
Hydrogen Bond Donors≤ 3-52Yes
Hydrogen Bond Acceptors≤ 7-102Yes
Topological Polar Surface Area (TPSA)< 70-90 Ų28.2 ŲYes
Rotatable Bonds≤ 5-102Yes

Based on this analysis, this compound exhibits a profile that is highly favorable for crossing the blood-brain barrier. Its molecular weight is well below the typical upper limit for CNS drugs, which facilitates easier passage through the tight junctions of the BBB. The compound's moderate lipophilicity, indicated by an XLogP3 of 1.8, suggests it can effectively partition into the lipid membranes of the endothelial cells without being so lipophilic that it becomes trapped.

Furthermore, the low topological polar surface area (TPSA) of 28.2 Ų is a strong indicator of good BBB penetration, as a smaller polar surface generally correlates with higher permeability. The molecule also has a low number of hydrogen bond donors and acceptors, which minimizes its interaction with water molecules and aids its passage into a non-aqueous environment like the cell membrane. Finally, with only two rotatable bonds, the molecule has a relatively rigid structure, a characteristic that is often associated with improved BBB permeability.

In Vitro Pharmacological Target Interaction Studies of 2 3 Methylbenzyl Piperazine

Receptor Binding Affinity Profiling

The interaction of benzylpiperazine compounds with various neurotransmitter receptors is a critical aspect of their pharmacological characterization. These studies help to elucidate the potential mechanisms of action and selectivity profiles.

Research into the benzylpiperazine class of compounds has revealed a broad spectrum of activity across multiple receptor systems. While specific binding affinity constants (Kᵢ) for 2-(3-Methylbenzyl)piperazine are not extensively documented in publicly available literature, the general class is known for its interaction with monoaminergic systems.

Serotonin (B10506) and Dopamine (B1211576) Receptors: Benzylpiperazine (BZP), the parent compound of this series, is known to stimulate the release and inhibit the reuptake of key neurotransmitters like dopamine and serotonin. europa.eunih.gov This suggests that compounds within this family, including this compound, likely interact with dopamine and serotonin transporters. The biological activity of BZP is thought to be mediated through effects such as 5-HT-uptake inhibition and 5-HT1 antagonism. mdpi.com Studies on related arylpiperazines have shown that structural modifications significantly influence binding affinity for dopamine D2 receptors. bg.ac.rsnih.gov For instance, electron-donating groups on the aryl ring can increase binding affinity. nih.gov

Histamine (B1213489) Receptors: The piperazine (B1678402) moiety is a common structural feature in many histamine H3 receptor (H₃R) antagonists. unisi.itnih.gov However, studies comparing piperazine and piperidine (B6355638) derivatives have noted that the piperidine core can be a more critical structural element for achieving high dual affinity at both H₃ and sigma-1 receptors. unisi.it While many piperazine-containing compounds show high affinity for H₃R, specific data for the 2-(3-methylbenzyl) derivative is not detailed in the available research. nih.govacs.org

Sigma Receptors (σ): Benzylpiperazine derivatives have been the subject of research as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in nociceptive signaling. nih.gov Studies have shown that modifications to the benzylpiperazine structure can yield compounds with high affinity and selectivity for the σ₁ receptor. nih.govacs.org For example, certain derivatives have demonstrated Kᵢ values in the low nanomolar range for the σ₁ receptor with high selectivity over the σ₂ subtype. nih.gov

The functional activity of benzylpiperazine derivatives at their respective receptor targets is a key area of investigation. BZP itself is known to produce stimulatory effects, which are attributed to its influence on dopamine and serotonin systems. nih.gov

For related but distinct piperazine compounds, functional activities have been characterized. For instance, in studies of dihydrobenzofuranyl piperazines, compounds were identified as potent histamine H₃ receptor antagonists in BRET-based assays that monitor Gα protein activity. ebi.ac.uk In the context of the dopamine D3 receptor, certain N-phenylpiperazine analogs have been characterized as partial agonists using adenylyl cyclase inhibition assays. mdpi.com While these findings highlight the potential for benzylpiperazine derivatives to act as antagonists or partial agonists, specific in vitro functional assay data for this compound remains to be fully characterized in the literature.

Enzyme Inhibition and Modulation Assays (in vitro)

Beyond receptor binding, the interaction of this compound derivatives with various enzymes is crucial for understanding their complete pharmacological profile.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders. nih.gov While various piperazine-containing scaffolds, such as N-methyl-piperazine chalcones, have been investigated as MAO-B inhibitors, with some showing reversible and competitive inhibition in the micromolar range, specific kinetic data for this compound is not prominently available. nih.govresearchgate.net

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in neurodegenerative disease research. A study investigating hybrid molecules of (α)-lipoic acid and benzyl (B1604629) piperazines evaluated their cholinesterase inhibitory activities.

In this research, the hybrid compound ALA-1-(3-methylbenzyl)piperazine demonstrated effective inhibitory activity against both enzymes. It was a more potent inhibitor of BChE than AChE. A kinetic analysis of its interaction with BChE revealed a mixed type of inhibition, with a binding affinity (Kᵢ) value of 2.91 ± 0.15 µM.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeKᵢ (µM)
ALA-1-(3-methylbenzyl)piperazineAChE30.31 ± 0.64Not ReportedNot Reported
BChE2.3 ± 0.7Mixed2.91 ± 0.15

Histone deacetylases (HDACs) are a class of enzymes involved in gene expression regulation, and their inhibition is a therapeutic target for various diseases. nih.gov Specifically, HDAC6 has emerged as an attractive target for neurodegenerative diseases. nih.gov Research has shown that introducing a benzylpiperazine moiety to the "cap" region of hydroxamate-type HDAC inhibitors can lead to isozyme-selective and CNS-penetrant HDAC6 inhibitors. nih.gov This hybrid strategy has been effective for designing selective HDAC6 inhibitors. nih.gov While the benzylpiperazine scaffold is recognized as an effective component for targeting HDAC6, specific IC₅₀ values for this compound itself are not specified in the reviewed studies. nih.govnih.gov

Other Enzymatic Interactions (e.g., α-glucosidase, carbonic anhydrase)

While direct studies on the interaction of 1-(3-Methylbenzyl)piperazine (B26557) with α-glucosidase and carbonic anhydrase are not extensively documented, research on related piperazine-containing compounds provides insight into the potential enzymatic inhibitory activities of this structural class. The piperazine scaffold is a versatile feature in molecules designed to inhibit these enzymes.

For instance, various studies have demonstrated that certain piperazine derivatives are effective inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. nih.govnih.gov One study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives identified them as potent, noncompetitive inhibitors of yeast α-glucosidase. nih.gov Another series of pyrimidinyl-piperazine carboxamide derivatives showed excellent competitive inhibition against α-glucosidase from Saccharomyces cerevisiae, with inhibitory values (IC₅₀) ranging from 0.4 µM to 23 µM, significantly more potent than the standard drug, acarbose. nih.gov

Similarly, the piperazine moiety has been incorporated into inhibitors of human carbonic anhydrase (hCA), particularly the tumor-associated isoform hCA XII. mdpi.com Research has focused on developing dual-inhibitors containing a piperazine scaffold that target both P-glycoprotein and hCA XII in multidrug-resistant tumor cells. mdpi.com These findings suggest that while specific data for 1-(3-Methylbenzyl)piperazine is pending, its core structure is amenable to interactions with these enzyme classes.

Table 1: Examples of Piperazine Scaffolds in Enzyme Inhibition Studies

Piperazine Derivative Class Target Enzyme Inhibition Mechanism Reference
4-(dimethylaminoalkyl)piperazine-1-carbodithioates α-Glucosidase Noncompetitive nih.gov
Pyrimidinyl-piperazine carboxamides α-Glucosidase Competitive nih.gov

In Vitro Neurotransmitter System Modulation

The parent compound, benzylpiperazine (BZP), and its derivatives are known to interact significantly with monoamine neurotransmitter systems, primarily through mechanisms affecting neurotransmitter release and reuptake.

Studies on substituted piperazines have established their capacity to evoke neurotransmitter release. Seminal in vitro work using rat hypothalamic slices demonstrated that piperazine compounds can induce a potent, dose-dependent release of endogenous serotonin (5-HT). nih.gov This release is significantly diminished in the presence of serotonin uptake blockers, suggesting an interaction with the serotonin transporter (SERT). nih.gov Furthermore, the drug-induced release was largely unaffected by the removal of calcium from the incubation medium, indicating a release mechanism involving displacement of vesicular 5-HT stores rather than depolarization-induced exocytosis. nih.gov Benzylpiperazine itself is understood to have actions similar to amphetamine at the serotonin transporter, which leads to an increase in extracellular serotonin concentrations. wikipedia.org

The effect of benzylpiperazine derivatives on neurotransmitter reuptake has been investigated using synaptosomal preparations. These studies have generally characterized benzylpiperazines as weak inhibitors of serotonin reuptake. For example, derivatives such as p-nitrobenzylpiperazine and p-chlorobenzylpiperazine were found to be weak inhibitors of [³H]5-HT uptake into rat brain synaptosomes. nih.gov This suggests that their primary mechanism for increasing synaptic serotonin is more likely due to promoting release (efflux) rather than potently blocking reuptake. nih.gov In addition to the serotonergic system, the parent compound BZP exhibits a low potency for inhibiting the noradrenaline and dopamine reuptake transporters. wikipedia.org

Table 2: Summary of Benzylpiperazine Derivatives' Effects on Serotonin (5-HT) Uptake

Compound Class Preparation Finding Reference
Benzylpiperazine Derivatives Rat Brain Synaptosomes Weak inhibitors of [³H]5-HT uptake nih.gov

Investigation of Protein-Ligand Interaction Mechanisms

Elucidating the precise mechanism by which a ligand binds to its target is crucial for understanding its pharmacological effects. This includes determining the nature of the inhibition and the reversibility of the binding.

Specific kinetic studies detailing the binding mechanism of 1-(3-Methylbenzyl)piperazine with its targets are not widely available. However, research on analogous compounds provides a framework for potential mechanisms. For instance, within the context of α-glucosidase inhibition, different piperazine-based series have been shown to act via distinct mechanisms. One study found that a series of piperazine-dithiocarbamate derivatives acted as noncompetitive inhibitors. nih.gov Conversely, a separate study on pyrimidinyl-piperazine derivatives demonstrated a competitive mode of inhibition against the same enzyme. nih.gov

In the context of neurotransmitter transporters, the mechanism of action for many piperazine derivatives is consistent with competitive interaction. By acting as substrates for the transporters, they can be taken into the neuron and subsequently displace neurotransmitters like serotonin from their vesicular stores, leading to transporter-mediated efflux. nih.gov This process is a form of competition for both the transporter and the vesicular storage machinery.

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
1-(3-Methylbenzyl)piperazine 3-Me-BZP
Acarbose
Benzylpiperazine BZP
meta-Chlorophenylpiperazine mCPP
para-Chlorobenzylpiperazine
para-Nitrobenzylpiperazine
Serotonin 5-HT

Mechanistic Biotransformation and in Vitro Metabolic Pathway Elucidation of 2 3 Methylbenzyl Piperazine

In Vitro Metabolic Stability and Metabolite Generation

The in vitro metabolic stability of a compound offers insights into its susceptibility to enzymatic degradation, which in turn influences its in vivo half-life and clearance. The generation of metabolites in these systems is the first step in identifying the biotransformation pathways.

Utilization of Liver Microsomes and S9 Fractions (e.g., human, rat, mouse sources)

The in vitro metabolism of piperazine (B1678402) derivatives is commonly investigated using subcellular fractions of the liver, the primary site of drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I enzymes, particularly the cytochrome P450 (CYP450) superfamily. The S9 fraction, a supernatant from the 9000g centrifugation of liver homogenate, contains both microsomal and cytosolic enzymes, thus encompassing a broader range of metabolic activities, including both Phase I and Phase II reactions.

Table 1: In Vitro Systems for Metabolic Studies of Piperazine Derivatives

In Vitro SystemSource SpeciesRelevant EnzymesCofactorsApplication
Liver MicrosomesHuman, Rat, MouseCytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO)NADPHStudy of Phase I metabolism (oxidation, hydroxylation, N-dealkylation)
Liver S9 FractionHuman, Rat, MouseCYP enzymes, FMO, Cytosolic enzymes (e.g., dehydrogenases, reductases)NADPH, UDPGA, PAPSStudy of both Phase I and Phase II metabolism

Identification of Major Phase I Metabolic Pathways

Phase I metabolism typically involves the introduction or unmasking of functional groups, making the molecule more polar and susceptible to Phase II conjugation reactions. For piperazine derivatives, several key Phase I pathways have been identified. researchgate.netresearchgate.net

Hydroxylation is a primary metabolic pathway for many benzylpiperazine derivatives. researchgate.neteuropa.eu This can occur on the aromatic benzyl (B1604629) ring or the aliphatic piperazine ring. For 2-(3-Methylbenzyl)piperazine, hydroxylation of the methyl-substituted benzene (B151609) ring is a probable metabolic route. Studies on BZP have identified both 3-hydroxy and 4-hydroxy metabolites. europa.eu Additionally, hydroxylation can occur on the carbon atoms of the piperazine ring itself. nih.gov

N-dealkylation is a well-established and significant metabolic pathway for many piperazine-containing drugs. nih.govresearchgate.netmdpi.com This process involves the enzymatic removal of the substituent attached to a nitrogen atom. In the case of this compound, N-dealkylation would result in the cleavage of the 3-methylbenzyl group to yield piperazine and a corresponding aldehyde. The cytochrome P450 system, particularly CYP3A4 and CYP2D6, is often implicated in the N-dealkylation of arylpiperazines. researchgate.netnih.gov Furthermore, demethylation of the methyl group on the benzyl ring is another potential metabolic transformation.

Oxidation reactions are central to Phase I metabolism. For piperazine derivatives, N-oxidation of the nitrogen atoms within the piperazine ring is a known metabolic pathway, catalyzed by microsomal mixed-function amine oxidase. researchgate.netnih.gov This leads to the formation of N-oxide metabolites. While information on reduction pathways for benzylpiperazine derivatives is less common, it remains a theoretical possibility depending on the specific chemical structure and the enzymatic environment.

While less common for simple benzylpiperazines, enzymatic hydrolysis and subsequent ring opening can occur in more complex molecules containing a piperazine moiety. nih.govnih.gov For some piperazine derivatives, metabolic activation can lead to the opening of the piperazine ring, sometimes followed by contraction to form a different heterocyclic structure like an imidazoline. acs.orgresearchgate.netnih.gov This is often initiated by oxidation of the piperazine ring. nih.gov

Table 2: Predicted Major Phase I Metabolic Pathways for this compound

Metabolic PathwayDescriptionPotential Metabolites
Aromatic HydroxylationAddition of a hydroxyl group to the 3-methylbenzyl ring.Hydroxylated derivatives of this compound.
Aliphatic HydroxylationAddition of a hydroxyl group to the piperazine ring.Hydroxylated piperazine ring derivatives.
N-DealkylationCleavage of the bond between the piperazine nitrogen and the benzyl group.Piperazine, 3-Methylbenzaldehyde (B113406).
DemethylationRemoval of the methyl group from the benzyl ring.2-(Hydroxybenzyl)piperazine.
N-OxidationAddition of an oxygen atom to a nitrogen atom of the piperazine ring.This compound-N-oxide.
Ring OpeningCleavage of the piperazine ring, potentially following oxidation.N-substituted ethylenediamine (B42938) derivatives.

Identification of Major Phase II Metabolic Pathways (e.g., Glucuronidation)

Phase II metabolism plays a crucial role in the detoxification and excretion of xenobiotics by increasing their water solubility. For benzylpiperazine (BZP), the parent compound of this compound, and its metabolites, conjugation with glucuronic and/or sulphuric acid is a significant elimination pathway researchgate.neteuropa.eu. Following Phase I hydroxylation of the aromatic ring, the resulting hydroxyl metabolites are readily conjugated researchgate.neteuropa.eu.

While direct studies on this compound are limited, the metabolic pathways for piperazine-containing drugs are becoming more established. N-glucuronidation, in particular, is an important metabolic route for drugs containing piperazine moieties. nih.gov Research has identified that specific UDP-glucuronosyltransferase (UGT) enzymes, namely UGT1A4 and UGT2B10, are responsible for the N-glucuronidation of several piperazine-containing drugs. nih.gov UGT2B10, in particular, has been shown to be a high-affinity enzyme primarily responsible for the hepatic N-glucuronidation of these compounds. nih.gov Therefore, it is anticipated that this compound would also undergo N-glucuronidation at one of the nitrogen atoms in the piperazine ring as a major Phase II metabolic route. In contrast, some studies on BZP have noted that hydroxylation of the aromatic ring is followed by sulfation rather than glucuronidation researchgate.net.

Enzymatic Contributions to Metabolism

The biotransformation of this compound is heavily reliant on the activity of various metabolic enzymes, primarily the Cytochrome P450 system.

Role of Cytochrome P450 (CYP) Isoenzymes

The CYP enzyme family is paramount in the Phase I metabolism of a vast number of drugs and xenobiotics nih.gov.

Specific data on the CYP isoforms that metabolize this compound is not extensively detailed in the available literature. However, significant insights can be drawn from studies on its close structural analog, benzylpiperazine (BZP). In vitro studies using human liver microsomes have demonstrated that the metabolism of BZP is primarily mediated by CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net Conversely, these studies indicated that CYP2C19 and CYP2C9 are not significantly involved in the metabolism of BZP. researchgate.net Given the structural similarity, it is highly probable that this compound is also a substrate for CYP2D6, CYP1A2, and CYP3A4. The primary metabolic reactions catalyzed by these enzymes for BZP include hydroxylation of the aromatic ring and N-dealkylation researchgate.net.

Table 1: Probable CYP Isoenzymes Involved in the Metabolism of this compound (Inferred from Benzylpiperazine Data)

CYP Isoform Role in Metabolism
CYP2D6 Major contributor
CYP1A2 Major contributor
CYP3A4 Major contributor
CYP2C9 Not a likely contributor

This table is based on data from the structurally related compound Benzylpiperazine (BZP).

Research has shown that piperazine derivatives as a class are significant inhibitors of major CYP enzymes researchgate.net. Specifically, methylbenzylpiperazine (MBZP), an isomer of this compound, has been identified as having significant inhibitory effects on a range of CYP isoenzymes. researchgate.net Studies have demonstrated that MBZP can inhibit CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This broad inhibitory profile suggests a high potential for drug-drug interactions if co-administered with other drugs that are substrates for these enzymes. The parent compound, BZP, also shows a strong inhibitory effect, particularly on CYP1A2, CYP2C9, CYP2D6, and CYP3A4 researchgate.net. The inactivation of CYP3A4, which metabolizes over half of pharmaceutical drugs, by piperazine-containing compounds can be concentration, time, and NADPH dependent nih.govresearchgate.net.

Table 2: Observed CYP Enzyme Inhibition by Methylbenzylpiperazine

CYP Isoform Inhibitory Effect
CYP2D6 Significant
CYP1A2 Significant
CYP3A4 Significant
CYP2C9 Significant

Data based on studies of Methylbenzylpiperazine (MBZP) researchgate.net.

Contribution of Other Metabolic Enzymes (e.g., Flavin-Containing Monooxygenases)

There is currently a lack of specific research identifying the role of other metabolic enzymes, such as Flavin-Containing Monooxygenases (FMOs), in the biotransformation of this compound. For the parent compound BZP, studies have noted that after hydroxylation by CYP enzymes, subsequent O-methylation is mediated by catechol-O-methyltransferase (COMT) researchgate.net. However, further investigation is required to determine the full spectrum of enzymes involved in the metabolism of its derivatives.

Characterization of In Vitro Metabolites

The characterization of in vitro metabolites for this compound can be inferred from the well-documented metabolic pathways of BZP and other related piperazine compounds. The primary metabolic transformations are expected to involve oxidation of the molecule at several positions.

Expected Phase I metabolites would likely result from:

Aromatic Hydroxylation: Addition of a hydroxyl group to the methylbenzyl ring.

Benzylic Hydroxylation: Oxidation of the methyl group on the aromatic ring to a hydroxymethyl group.

N-Dealkylation: Cleavage of the benzyl group, leading to the formation of piperazine.

Piperazine Ring Oxidation: Hydroxylation on the piperazine ring itself.

Following these Phase I reactions, the resulting metabolites, particularly the hydroxylated species, would undergo Phase II conjugation to form glucuronide and sulfate (B86663) conjugates, facilitating their excretion researchgate.neteuropa.eu.

Table 3: Potential In Vitro Metabolites of this compound

Putative Metabolite Metabolic Pathway
Hydroxy-2-(3-methylbenzyl)piperazine Aromatic Ring Hydroxylation (Phase I)
2-(3-Hydroxymethylbenzyl)piperazine Benzylic Methyl Group Hydroxylation (Phase I)
Piperazine N-Dealkylation (Phase I)
Hydroxy-piperazine ring metabolite Piperazine Ring Oxidation (Phase I)

This table represents potential metabolites based on the known metabolism of structurally similar compounds like Benzylpiperazine.

Application of High-Resolution Mass Spectrometry (LC-HRMS/MS) for Structural Identification

The structural identification of metabolites derived from this compound is heavily reliant on the capabilities of Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS). This technique provides highly accurate mass measurements, which are essential for determining the elemental composition of both the parent compound and its metabolic products. The precision of HRMS allows researchers to confidently propose biotransformations, such as the addition of an oxygen atom (hydroxylation) or the removal of a chemical group (dealkylation).

In a typical in vitro study, this compound would be incubated with liver microsomes, which contain the cytochrome P450 enzymes responsible for a majority of drug metabolism. Following incubation, the sample is analyzed by LC-HRMS/MS. The resulting data reveals the masses of potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions. The fragmentation pattern provides structural clues, helping to pinpoint the location of the metabolic modification on the molecule. For benzylpiperazine derivatives, common metabolic pathways include hydroxylation of the aromatic ring or the benzylic carbon, as well as oxidation or N-dealkylation of the piperazine ring. researchgate.netnih.gov The high-resolution nature of the analysis is crucial for distinguishing between metabolites with identical nominal masses but different elemental compositions. mdpi.com

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Potential Metabolites of this compound This table presents hypothetical but scientifically plausible data based on common metabolic pathways for benzylpiperazine compounds.

Putative Metabolite ID Proposed Biotransformation Theoretical m/z [M+H]⁺ Measured m/z [M+H]⁺ Mass Error (ppm) Plausible Key MS/MS Fragments (m/z)
Parent - 191.1543 191.1541 -1.0 105.0702, 91.0546
M1 Aromatic Hydroxylation 207.1492 207.1489 -1.4 121.0651, 105.0702
M2 Benzylic Hydroxylation 207.1492 207.1496 +1.9 107.0862, 86.0964
M3 N-Dealkylation 105.0702 105.0700 -1.9 91.0546, 77.0386

| M4 | Piperazine Ring Oxidation | 205.1335 | 205.1332 | -1.5 | 105.0702, 84.0808 |

Chromatographic Separation and Detection of Metabolites (TLC, HPLC)

Before mass spectrometric analysis, the metabolites of this compound must be separated from the parent compound and other components of the biological matrix. High-Performance Liquid Chromatography (HPLC) is the primary method for this separation. nih.gov The technique separates compounds based on their physicochemical properties as they pass through a column packed with a stationary phase. For benzylpiperazine and its metabolites, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency for MS detection. nih.govsielc.com The parent compound, being generally less polar than its hydroxylated metabolites, will have a longer retention time on the column.

Table 2: Representative Chromatographic Conditions for Metabolite Separation This table provides typical parameters for the chromatographic separation of benzylpiperazine-type compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography (TLC)
Stationary Phase Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) Silica gel 60 F254 coated plates
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) Toluene:Acetone:Ammonia (50:45:5, v/v/v)
Flow Rate 0.3 mL/min N/A (Capillary action)

| Detection | Mass Spectrometry (MS) or UV (approx. 220 nm) | UV light (254 nm) or staining reagent (e.g., Ninhydrin) |

Investigation of Reactive Metabolite Formation and Trapping Strategies (e.g., with KCN)

A critical component of metabolism studies is assessing the potential for a compound to form reactive metabolites. These are chemically unstable, electrophilic species that can covalently bind to cellular macromolecules like proteins, which is a potential mechanism for drug-induced toxicity. washington.edu Piperazine-containing compounds can be metabolically activated to form electrophilic iminium ion intermediates. dovepress.comnih.gov

To investigate this, in vitro "trapping" experiments are conducted. nih.gov These experiments involve incubating this compound with liver microsomes and a nucleophilic trapping agent. Potassium cyanide (KCN) is a highly effective trapping agent for iminium ions. dovepress.com If an iminium ion is formed, the cyanide ion (CN⁻) will attack the electrophilic carbon, forming a stable cyano-adduct. researchgate.net This stable adduct can then be readily detected and characterized by LC-MS/MS. dovepress.com The detection of a metabolite with a mass corresponding to the parent compound plus a net change of +25.008 Da (the mass of CN minus H) provides strong evidence for the formation of a reactive iminium ion intermediate. researchgate.net This information is vital for early-stage safety assessment in drug development. nih.govrsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Ammonia
Ammonium formate
Formic acid
Ninhydrin
Potassium cyanide
Toluene

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 3 Methylbenzyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the molecular structure.

¹H NMR spectroscopy identifies the chemical environment of all protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, providing connectivity information. For 2-(3-Methylbenzyl)piperazine, the spectrum would show distinct signals for the protons on the 3-methylbenzyl group and the piperazine (B1678402) ring.

3-Methylbenzyl Group: The four aromatic protons on the substituted benzene (B151609) ring are expected to appear in the δ 7.0–7.3 ppm range with complex splitting patterns characteristic of a 1,3-disubstituted ring. The methyl (–CH₃) protons would yield a sharp singlet at approximately δ 2.3 ppm. The benzylic protons (–CH₂–) would likely appear as a multiplet around δ 2.8-3.1 ppm, coupled to the proton on the chiral center (C-2) of the piperazine ring.

Piperazine Ring: The two amine protons (–NH) would produce broad singlets whose chemical shifts are dependent on solvent and concentration. The single proton at the C-2 position would be a complex multiplet due to coupling with the benzylic protons and the C-3 protons. The remaining six protons on the piperazine ring at positions C-3, C-5, and C-6 would produce a series of complex, overlapping multiplets in the δ 2.7–3.3 ppm region.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Piperazine-NH (2H) Variable (e.g., 1.5-3.5) Broad Singlet
Aromatic-H (4H) 7.0 - 7.3 Multiplet
Piperazine-H2 (1H) 2.9 - 3.2 Multiplet
Piperazine-H3, H5, H6 (6H) 2.7 - 3.3 Multiplet
Benzyl-CH₂ (2H) 2.8 - 3.1 Multiplet

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the carbon skeleton.

3-Methylbenzyl Group: Six signals are expected for the aromatic carbons, with four in the δ 125–130 ppm range and two quaternary carbons (one attached to the methyl group and one to the benzyl (B1604629) group) around δ 138-140 ppm. The benzylic carbon (–CH₂–) is predicted to be around δ 40-45 ppm, and the methyl carbon (–CH₃) signal would appear at approximately δ 21 ppm.

Piperazine Ring: The substituted C-2 carbon would appear around δ 55-60 ppm. The other three carbon atoms of the piperazine ring (C-3, C-5, and C-6) are expected to have signals in the δ 45–50 ppm range.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic Quaternary (2C) 138 - 140
Aromatic CH (4C) 125 - 130
Piperazine C-2 55 - 60
Piperazine C-3, C-5, C-6 45 - 50
Benzyl-CH₂ 40 - 45

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be used to trace the connectivity within the piperazine ring and confirm the coupling between the benzylic protons and the C-2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connection between the 3-methylbenzyl substituent and the piperazine ring. Key HMBC correlations would include the signal from the benzylic protons to the C-2 carbon of the piperazine ring and to the aromatic carbons.

The C-2 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. NMR spectroscopy is a valuable tool for investigating the stereochemical aspects of the molecule.

The piperazine ring typically adopts a chair conformation to minimize steric hindrance. rsc.orgnih.gov The bulky 3-methylbenzyl group is expected to preferentially occupy the more stable equatorial position on the ring. The relative orientation of the protons on the piperazine ring (axial or equatorial) can be determined by analyzing the proton-proton coupling constants (³JHH). A large coupling constant (10–13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

Furthermore, variable-temperature (VT) NMR studies can provide insight into the dynamics of the piperazine ring's conformational inversion. rsc.orgresearchgate.net By observing changes in the NMR spectrum at different temperatures, it is possible to calculate the energy barrier for the chair-to-chair interconversion.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy. For this compound (molecular formula C₁₂H₁₈N₂), HRMS would be used to determine its exact mass. The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 191.1548. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would confirm the elemental composition C₁₂H₁₉N₂⁺, providing strong evidence for the compound's identity.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. The fragmentation of benzylpiperazine derivatives is well-documented. europa.eumdpi.com The most characteristic fragmentation pathway for this compound would involve the cleavage of the bond between the piperazine ring and the benzyl group.

Predicted HRMS Fragmentation for this compound

m/z (Predicted) Ion Formula Description
191.1548 [C₁₂H₁₉N₂]⁺ Protonated Molecular Ion [M+H]⁺
190.1470 [C₁₂H₁₈N₂]⁺˙ Molecular Ion [M]⁺˙
105.0699 [C₈H₉]⁺ 3-Methylbenzyl cation (base peak)
85.0760 [C₅H₉N₂]⁺ Piperazine ring fragment after loss of benzyl group

The primary fragment would be the stable 3-methylbenzyl cation at m/z 105. Other significant fragments would arise from the cleavage of the piperazine ring itself, producing characteristic ions such as m/z 85 and m/z 56. europa.eu This fragmentation signature, combined with the exact mass measurement, provides a high degree of confidence in the structural assignment.

Table of Compounds Mentioned

Compound Name
This compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The technique couples the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. researchgate.net

For benzylpiperazine analogues, the elution order is often dependent on the position of substitution on the aromatic ring. researchgate.net Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

The fragmentation of this compound is expected to occur via processes initiated by the nitrogen atoms of the piperazine ring. researchgate.net Key fragmentation pathways for benzylpiperazine derivatives include the cleavage of the benzylic C-N bond and various cleavages within the piperazine ring itself. The resulting fragment ions are characteristic of the molecule's structure. Studies on related methylbenzylpiperazines and other disubstituted piperazines show common fragmentation patterns that can be extrapolated to identify this compound and distinguish it from its isomers. nih.govresearchgate.net

Table 1: Predicted Key Electron Ionization (EI) Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Structural Origin
190[M]+• (Molecular Ion)Intact molecule radical cation
105[C₈H₉]⁺Methylbenzyl cation, resulting from cleavage of the benzylic C-N bond
99[C₅H₁₁N₂]⁺Piperazine ring fragment after loss of the methylbenzyl group
91[C₇H₇]⁺Tropylium (B1234903) ion, a common rearrangement product from benzyl groups
56[C₃H₆N]⁺Characteristic fragment from the piperazine ring cleavage

Liquid Chromatography-Mass Spectrometry (LC-MS, UHPLC-UV-MS, LC-QTOF-MS) for Non-Volatile Compounds and Complex Matrices

For compounds that are non-volatile, thermally unstable, or present in complex matrices, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. mdpi.com This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. Modern ultra-high-performance liquid chromatography (UHPLC) systems offer enhanced resolution and faster analysis times compared to traditional HPLC. bu.edu

In the analysis of piperazine derivatives, reversed-phase chromatography is commonly employed, using columns such as C18 with a mobile phase gradient, often consisting of water and methanol (B129727) or acetonitrile (B52724) with a formic acid modifier to facilitate protonation. nih.gov Detection can be achieved using a UV detector prior to the mass spectrometer (UHPLC-UV-MS), providing additional quantitative and qualitative data. jocpr.com

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent molecule and its fragments, which is invaluable for confirming the identity of unknown substances and distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov LC-MS methods are highly sensitive and selective, making them suitable for detecting trace levels of this compound. researchgate.netresearchgate.net

Table 2: Typical LC-MS Parameters for the Analysis of Benzylpiperazine Derivatives

Parameter Typical Condition Purpose
Chromatography Mode Reversed-Phase (e.g., C18 column)Separation of moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAqueous component; acid promotes ionization. nih.gov
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic component; acid promotes ionization. nih.gov
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently generates protonated molecules [M+H]⁺ for piperazines. nih.gov
Mass Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF)QqQ is used for quantification (MRM), while TOF provides high-resolution mass data. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique that provides an additional layer of structural confirmation. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are analyzed in a second mass analyzer. nih.gov

This process reveals the fragmentation pathways of a specific ion, which is highly characteristic of its structure. For benzylpiperazine derivatives, a common fragmentation pattern observed in MS/MS is the neutral loss of a portion of the piperazine ring. mdpi.com The fragmentation data can be used to confirm the connectivity of atoms within the molecule and to differentiate between structural isomers, which might produce similar or identical full-scan mass spectra. nih.gov Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification, where specific precursor-to-product ion transitions are monitored. mdpi.com

Table 3: Predicted MS/MS Transitions for this compound

Precursor Ion [M+H]⁺ Product Ion Neutral Loss Interpretation
191.15105.0786.08Loss of the unsubstituted piperazine moiety (C₄H₁₀N₂)
191.1591.05100.10Formation of the tropylium ion after loss of the C₅H₁₁N₂ fragment

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., N-H, C-H, C-N) vibrates at a characteristic frequency, resulting in a unique spectrum that acts as a molecular fingerprint.

For this compound, the FT-IR spectrum would exhibit distinct absorption bands corresponding to its key functional groups. These include the stretching vibrations of the N-H bond in the piperazine ring, C-H bonds in both the aliphatic piperazine ring and the aromatic tolyl group, C-N bonds, and the characteristic absorptions of the substituted benzene ring. nih.govsemanticscholar.org The presence and position of these bands allow for the confirmation of the compound's structural components. scispace.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine (Piperazine)3250 - 3500 dergipark.org.tr
C-H Stretch (Aromatic)Substituted Benzene Ring3000 - 3100 scispace.com
C-H Stretch (Aliphatic)Piperazine Ring & Methyl Group2800 - 3000 dergipark.org.tr
C=C Stretch (Aromatic)Benzene Ring1450 - 1600
N-H BendSecondary Amine (Piperazine)1500 - 1650
C-N StretchAliphatic Amine1020 - 1250

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds. proquest.com Therefore, it provides additional structural information that may be weak or absent in the IR spectrum.

In the analysis of this compound, Raman spectroscopy would be particularly effective for observing the vibrations of the aromatic ring C=C bonds and the symmetric C-H stretching modes. nih.gov Comparing the FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule, aiding in its unambiguous identification. nih.gov

Table 5: Comparison of Expected Strong Signals in FT-IR and Raman Spectra for this compound

Vibrational Mode Expected FT-IR Intensity Expected Raman Intensity
N-H StretchStrongWeak
Aromatic C=C StretchMediumStrong
Aliphatic C-C StretchWeakMedium-Strong
C-N StretchStrongMedium

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in its solid, crystalline state. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Table 6: Expected Crystallographic Parameters for a Piperazine Derivative

Parameter Description Typical Finding for Piperazine Structures
Crystal System The symmetry system of the crystal lattice.Monoclinic or Orthorhombic are common. iucr.orgresearchgate.net
Space Group The specific symmetry group of the crystal.e.g., P2₁/c, P2₁/n, Pbca. iucr.orgresearchgate.net
Piperazine Conformation The 3D shape of the piperazine ring.Typically a chair conformation. ed.ac.ukresearchgate.net
Intermolecular Forces Non-covalent interactions between molecules.N-H···N or N-H···(anion) hydrogen bonding is prevalent. ed.ac.ukiucr.org

Chromatographic Methods for Purity and Isomeric Purity Assessment

The comprehensive analysis of this compound, a chiral substituted piperazine, necessitates advanced analytical techniques to ensure its chemical purity, identify and quantify impurities, and determine its isomeric and enantiomeric composition. Chromatographic methods are paramount in achieving these analytical objectives, offering high-resolution separation capabilities essential for distinguishing between the target analyte and closely related structural analogs, isomers, and synthesis by-products.

High-Performance Liquid Chromatography (HPLC) with UV Detection and Mass Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds like this compound. Its versatility allows for both reversed-phase and normal-phase separations, coupled with sensitive detection methods such as Ultraviolet (UV) and Mass Spectrometry (MS).

For routine purity analysis, reversed-phase HPLC with a C18 column is commonly employed. The piperazine structure provides a chromophore that allows for UV detection, although the compound itself is not strongly UV-active sielc.comresearchgate.net. For trace-level analysis or when dealing with complex matrices, coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity. LC-MS can confirm the identity of the main peak by its mass-to-charge ratio (m/z) and provide fragmentation data for structural confirmation mtc-usa.comnih.gov.

Assessing the isomeric purity, specifically the enantiomeric excess of the chiral this compound, requires specialized chiral chromatography. mdpi.comnih.gov This is most effectively achieved using a Chiral Stationary Phase (CSP) in HPLC. mdpi.comnih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including amines. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. researchgate.net

Table 1: Illustrative HPLC-UV/MS Conditions for Purity and Enantiomeric Purity Analysis

ParameterPurity Assessment (Reversed-Phase)Enantiomeric Purity (Chiral)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Heptane/Isopropanol with a basic modifier (e.g., Diethylamine)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at ~239 nm; MS (ESI+)UV at ~220-240 nm
Column Temp. 25-30 °C20-25 °C

Note: These are representative conditions and require optimization for specific applications.

Gas Chromatography (GC) for Separation of Close Analogs and Isomers

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including substituted piperazines. It offers exceptional resolution for separating closely related structural isomers, such as regioisomers. researchgate.netrsc.org For this compound, GC-MS is crucial for distinguishing it from its 2-(2-Methylbenzyl)piperazine and 2-(4-Methylbenzyl)piperazine (B14863787) isomers.

Studies on similar substituted piperazines have shown that the elution order of regioisomers on common non-polar or medium-polarity capillary columns (like those with a 5% phenyl polysiloxane stationary phase) is often dependent on the position of the substituent on the aromatic ring. researchgate.net Typically, the ortho- (2-), meta- (3-), and para- (4-) isomers can be baseline resolved, allowing for their individual identification and quantification. rsc.orgnih.gov

The mass spectra generated by electron ionization (EI) in GC-MS provide characteristic fragmentation patterns that aid in structural elucidation. For benzylpiperazines, fragmentation is often initiated at the nitrogen atoms of the piperazine ring, leading to signature ions that can help differentiate between isomeric classes. researchgate.net While regioisomers may have very similar mass spectra, their unique retention times allow for unambiguous identification. rsc.org Derivatization, for instance, by perfluoroacylation, can sometimes enhance chromatographic separation and provide additional mass spectral information, although it may not significantly alter the fundamental fragmentation pathways. nih.gov

Table 2: Typical GC-MS Parameters for Isomeric Analysis

ParameterValue
Column Capillary column (e.g., Rtx-200, Equity-5; 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow (~1 mL/min)
Injection Split/Splitless, 260 °C
Oven Program Initial 60°C, ramp at 10-15°C/min to ~280°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI), 70 eV

Note: The specific temperature program and column must be optimized to achieve separation of the specific methylbenzylpiperazine isomers.

Capillary Electrophoresis (CE-UV, CE-LIF) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that excels in the analysis of charged species and offers extremely high resolution, making it well-suited for challenging separations of isomers. labcompare.com For chiral compounds like this compound, CE is a powerful alternative to chiral HPLC for determining enantiomeric purity. bohrium.com

Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for separating piperazine derivatives and other amines. bohrium.comnih.gov The principle involves the formation of transient, diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity, which have different electrophoretic mobilities, leading to their separation. researchgate.net Factors such as the type and concentration of the CD, the pH of the BGE, and the addition of organic modifiers like methanol can be optimized to achieve baseline resolution. bohrium.com

Detection is typically performed using UV-Vis spectrophotometry (CE-UV). nih.gov For applications requiring ultra-high sensitivity, Laser-Induced Fluorescence (CE-LIF) detection can be employed. acs.orgnih.gov This requires derivatizing the amine with a fluorescent tag, which can provide limits of detection in the picomolar range. acs.org

Table 3: Example CE Conditions for Chiral Separation

ParameterValue
Capillary Uncoated fused-silica (e.g., 50 µm ID, 50-60 cm total length)
Background Electrolyte (BGE) Low pH buffer (e.g., 20-100 mM phosphate (B84403) or acid)
Chiral Selector Sulfated β-cyclodextrin or α-cyclodextrin (e.g., 10-35 mg/mL)
Voltage 15-25 kV
Temperature 25 °C
Detection UV at ~236 nm or LIF (with appropriate derivatization)

Note: Optimization of BGE composition and chiral selector concentration is critical for achieving successful enantioseparation.

Identification and Characterization of Synthesis By-products and Impurities

The purity profile of this compound is directly influenced by its synthetic route. A common method for synthesizing N-substituted piperazines is the reaction of piperazine with a corresponding benzyl halide (e.g., 3-methylbenzyl chloride). europa.eu This process can lead to several potential impurities and by-products that must be identified and controlled.

Potential impurities include:

Unreacted Starting Materials: Residual piperazine and 3-methylbenzyl chloride.

Over-alkylation Product: The primary by-product is often the disubstituted piperazine, 1,4-bis(3-methylbenzyl)piperazine, formed when a second benzyl group reacts with the remaining nitrogen of the product. europa.eu

Positional Isomers: If the starting benzyl halide contains isomeric impurities (e.g., 2- or 4-methylbenzyl chloride), the final product will be contaminated with the corresponding 2-(2-methylbenzyl)piperazine and 2-(4-methylbenzyl)piperazine isomers.

By-products from Precursors: Impurities present in the piperazine or benzyl halide starting materials.

Degradation Products: Products formed from the decomposition of the target compound under specific reaction or storage conditions.

The chromatographic methods described previously (HPLC-MS and GC-MS) are the primary tools for identifying and characterizing these impurities. Mass spectrometry is particularly crucial for elucidating the structures of unknown peaks. By comparing the retention times and mass spectra of peaks in the sample to those of known standards or by interpreting the fragmentation patterns, the identity of synthesis-related impurities can be confirmed.

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Methylbenzyl)piperazine?

Methodological Answer:
The synthesis of this compound can be optimized using benzoic acid derivatives as starting materials. Acyl chloride formation, followed by bromination and esterification, is a common pathway . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. tetrahydrofuran), temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 for piperazine:benzyl halide) significantly influence yields. For example, 1-(3-Methylbenzyl)piperazine is commercially synthesized via nucleophilic substitution, where piperazine reacts with 3-methylbenzyl chloride under reflux in acetonitrile . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity.

Basic: How is the structure and purity of this compound characterized?

Methodological Answer:
Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N stretch) confirm the piperazine ring.
  • ¹H NMR : Signals at δ 2.3–2.5 ppm (methyl group), δ 3.5–3.7 ppm (piperazine CH₂), and δ 7.1–7.3 ppm (aromatic protons) validate substitution patterns .
  • GC-MS/HPLC : Quantify purity (>98%) and detect impurities like unreacted benzyl halides or piperazine dimers.

Advanced: How does the 3-methylbenzyl substituent modulate binding to neurotransmitter transporters?

Methodological Answer:
The 3-methylbenzyl group enhances lipophilicity, improving membrane permeability and affinity for dopamine (DAT) and serotonin (SERT) transporters. In analogs of GBR 12909, methyl substitution at the benzyl position increases DAT binding (Ki = 1.2 nM vs. 8.5 nM for unsubstituted analogs) by filling hydrophobic pockets in the transporter’s active site . However, bulky substituents (e.g., 4-fluoro) may sterically hinder binding, highlighting the need for substituent positioning studies via molecular docking .

Advanced: What strategies mitigate metabolic instability in 3-methylbenzyl-piperazine derivatives?

Methodological Answer:
While 3-methylbenzyl substitution (e.g., compound 57) shows potent inhibition (IC₅₀ = 15 nM for ALDH1), its low rat liver microsome (RLM) stability (t₁/₂ < 10 min) limits in vivo utility . Strategies include:

  • Bioisosteric Replacement : Swapping piperazine with 4-hydroxypiperidine improves metabolic stability (t₁/₂ > 60 min) but reduces potency (IC₅₀ = 153 nM) .
  • Prodrug Design : Masking the methyl group as a carbamate ester reduces first-pass metabolism.
  • CYP450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life.

Advanced: How do piperazine ring modifications affect receptor selectivity (e.g., 5-HT7 vs. D3)?

Methodological Answer:
Piperazine ring expansion to homopiperazine reduces 5-HT7 receptor affinity (Ki = 120 nM vs. 22 nM for piperazine) due to altered conformational flexibility . Conversely, N-alkylation (e.g., 1-isopropyl-4-(3-methylbenzyl)piperazine) enhances D3 receptor selectivity by 12-fold over D2, as shown in radioligand displacement assays (D3 Ki = 0.8 nM vs. D2 Ki = 9.6 nM) . Computational modeling (e.g., molecular dynamics simulations) predicts steric and electronic interactions driving selectivity.

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:

  • pKa : The secondary amine in piperazine has a pKa of ~9.2 at 298 K, facilitating salt formation in acidic environments .
  • Solubility : Aqueous solubility is low (0.2 mg/mL at pH 7.4) but improves with hydrochloride salt formation (15 mg/mL) .
  • LogP : Experimental LogP = 2.8, indicating moderate lipophilicity suitable for CNS penetration .

Advanced: How to resolve contradictions in substituent effects on potency vs. metabolic stability?

Methodological Answer:
Contradictions arise when substituents like 3-methylbenzyl enhance potency but reduce stability. A systematic approach involves:

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Prioritize substituents balancing permeability (e.g., Pe = 12 × 10⁻⁶ cm/s) and metabolic stability.
  • SAR by NMR : Identify critical binding interactions (e.g., methyl group’s van der Waals contacts) to guide targeted modifications .
  • In Silico QSAR Models : Predict ADMET properties using descriptors like polar surface area (<60 Ų) and rotatable bonds (<5) .

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